N-Acetyllactosamine
Description
Significance as a Fundamental Glycan Building Block
N-Acetyl-D-lactosamine holds a position of paramount importance as a foundational building block for numerous glycans. sci-hub.se It is a core component of various oligosaccharides, including those found in glycoproteins and human milk. medchemexpress.comwikipedia.orgbiosynth.com The repeating units of LacNAc can form long chains known as poly-N-acetyllactosamine, which are key structural elements of both N- and O-linked glycans. These chains can be further modified with other sugars, such as sialic acid and fucose, to create even more complex structures like the sialyl Lewis X antigen. medchemexpress.combiosynth.com This antigen is a crucial ligand for selectins, a class of cell adhesion molecules involved in inflammatory responses and other cellular interactions. biosynth.com
The significance of LacNAc extends to its role as a carbohydrate antigen. wikipedia.org These antigens are involved in normal cellular recognition processes and have been implicated in malignant transformation and metastasis. wikipedia.org Furthermore, LacNAc serves as a precursor for the synthesis of other biologically important compounds, including glycolipids and certain red blood cell components like the Lewis and ABO blood group antigens. sci-hub.se The diverse roles of LacNAc-containing structures underscore the disaccharide's central importance in the architecture and function of complex carbohydrates. biosynth.comsci-hub.se
Overview of N-Acetyl-D-lactosamine as a Disaccharide Moiety
N-Acetyl-D-lactosamine is a disaccharide composed of two monosaccharide units: galactose and N-acetylglucosamine. targetmol.comcaymanchem.comglpbio.com The linkage between these two sugars is a β(1→4) glycosidic bond, meaning the galactose molecule is attached to the fourth carbon of the N-acetylglucosamine molecule. nih.gov This specific linkage is crucial for its recognition by various proteins, particularly a family of carbohydrate-binding proteins called galectins. mdpi.comnih.gov
The chemical structure of LacNAc provides it with unique properties. The N-acetyl group on the glucosamine (B1671600) residue is a key feature that distinguishes it from lactose (B1674315) and contributes to its specific interactions with binding partners. nih.gov For instance, N-acetyl-D-lactosamine binds to the carbohydrate recognition domain (CRD) of galectin-3 with a significantly higher affinity than lactose. nih.gov This enhanced binding is attributed to the interaction of the N-acetyl group with specific amino acid residues within the CRD. nih.gov
| Property | Value |
|---|---|
| Chemical Formula | C14H25NO11 glpbio.comnih.gov |
| Molar Mass | 383.35 g/mol wikipedia.org |
| Synonyms | LacNAc, N-Acetyllactosamine targetmol.commedchemexpress.comglpbio.com |
| Structure | β-D-galactopyranosyl-(1→4)-N-acetyl-D-glucosamine nih.gov |
Historical Perspectives in Glycobiology Research
The study of N-acetyl-D-lactosamine is deeply intertwined with the historical development of glycobiology. Early research focused on the isolation and characterization of complex carbohydrates from natural sources. A significant milestone was the isolation of this compound from beef brain glycopeptides in 1972. wikipedia.org This discovery was crucial in establishing its presence in animal tissues and set the stage for further investigations into its structure and function.
The development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has been instrumental in advancing our understanding of LacNAc-containing glycans. oup.com These methods have enabled researchers to elucidate the intricate structures of complex carbohydrates and to identify the specific modifications that give rise to their diverse biological activities.
A key area of historical and ongoing research is the enzymatic synthesis of N-acetyl-D-lactosamine and its derivatives. sci-hub.seresearchgate.net The use of glycosyltransferases, enzymes that catalyze the formation of glycosidic bonds, has allowed for the controlled synthesis of complex oligosaccharides containing LacNAc. researchgate.net This has been crucial for producing these molecules in sufficient quantities for detailed biological studies and for the development of potential therapeutic agents. sci-hub.se The Heyns rearrangement, a chemical method to synthesize 2-deoxy-2-amino sugars, has also been a valuable tool in the preparation of N-acetyl-D-lactosamine. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
32181-59-2 |
|---|---|
Molecular Formula |
C14H25NO11 |
Molecular Weight |
383.35 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14+/m1/s1 |
InChI Key |
KFEUJDWYNGMDBV-LODBTCKLSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O |
Other CAS No. |
82441-98-3 |
physical_description |
Solid |
Synonyms |
PNALA poly(N-acetyllactosamine) poly-N-acetyllactosamine |
Origin of Product |
United States |
Biological Roles and Physiological Significance of N Acetyl D Lactosamine
Participation in Glycoconjugate Architecture
N-Acetyl-D-lactosamine is a versatile building block found in various complex carbohydrate structures, highlighting its importance in the molecular architecture of life. biosynth.comevitachem.com
N-Linked Glycans
N-linked glycans are oligosaccharides attached to the nitrogen atom of asparagine residues in proteins. N-Acetyl-D-lactosamine is a common component of these structures. oup.com The process of N-linked glycosylation is essential for the proper folding, stability, and function of many proteins. oup.com In some instances, a single N-acetyl-D-glucosamine (N-GlcNAc) monosaccharide is found linked to proteins, a modification that occurs at asparagine-X-serine/threonine sites. oup.com To study these modifications, researchers can enzymatically add a galactose molecule to the terminal GlcNAc, forming N-acetyl-D-lactosamine, which facilitates the enrichment and analysis of these modified peptides. oup.com
O-Linked Glycans
O-linked glycans are attached to the oxygen atom of serine or threonine residues in proteins. While less common than in N-linked glycans, N,N'-Diacetyllactosamine (LacdiNAc), a derivative of LacNAc, has been identified in the O-linked glycans of a select group of proteins. nih.gov This modification has been observed in glycoproteins of the extracellular matrix, such as human zona pellucida glycoprotein (B1211001) 3 (ZP3). nih.gov The presence of LacdiNAc on O-glycans suggests a role in specific recognition and signaling events at the cell surface. nih.gov
Glycolipids
Glycolipids are lipids with a carbohydrate attached. N-Acetyl-D-lactosamine is a key component of many glycolipid structures, which are integral parts of cell membranes. evitachem.com These molecules play significant roles in cell recognition and signaling. evitachem.com For example, certain glycolipids containing LacNAc motifs act as antigens, which can be recognized by the immune system. wikipedia.org
Human Milk Oligosaccharides (HMOs) as Carriers of N-Acetyl-D-lactosamine Motifs
Human milk is a rich source of complex carbohydrates known as human milk oligosaccharides (HMOs). researchgate.net N-Acetyl-D-lactosamine is a fundamental building block of many HMOs, often found as repeating units in both linear and branched chains. researchgate.netduke.eduacs.org These complex structures are not easily digested by human enzymes, allowing them to act as prebiotics that support the growth of beneficial bacteria in the infant gut. researchgate.netduke.edu The presence of LacNAc in HMOs underscores its importance in early-life nutrition and immune development. wikipedia.orgacs.org A novel class of HMOs has been identified that features N-acetylglucosamine branches extended by oligo-galactoses, further highlighting the structural diversity and functional importance of LacNAc-containing molecules in human milk. acs.org
| Glycoconjugate Type | Role of N-Acetyl-D-lactosamine | Key Findings |
|---|---|---|
| N-Linked Glycans | Common structural component. | Essential for protein folding, stability, and function. oup.com |
| O-Linked Glycans | Found as N,N'-Diacetyllactosamine (LacdiNAc) in select proteins. | Implicated in specific cell recognition and signaling. nih.gov |
| Glycolipids | Integral part of cell membrane glycolipids. | Function as antigens and are involved in cell recognition. evitachem.comwikipedia.org |
| Human Milk Oligosaccharides (HMOs) | A fundamental building block of complex HMOs. | Act as prebiotics, supporting infant gut health and immunity. researchgate.netduke.edu |
Glycosaminoglycans: N-Acetyl-D-lactosamine as a Core Unit in Keratan (B14152107) Sulfates
Glycosaminoglycans (GAGs) are long, linear polysaccharides. sigmaaldrich.com One type of GAG, keratan sulfate (B86663) (KS), is unique in that its core repeating disaccharide unit is N-acetyl-D-lactosamine. sigmaaldrich.comnih.gov Keratan sulfates are found in various tissues, including cartilage, bone, and the cornea. nih.govoup.com The structure of KS can vary significantly in terms of sulfation patterns along the poly-N-acetyllactosamine backbone. nih.govoup.com For instance, corneal KS (KS-I) has variable sulfation, while skeletal KS (KS-II) is almost completely sulfated. nih.gov These variations in sulfation are critical for the biological functions of KS, which include regulating tissue hydration and interacting with other molecules. arvojournals.org
| Keratan Sulfate Type | Linkage | Typical Location | Sulfation Pattern |
|---|---|---|---|
| KS-I | N-linked to asparagine | Cornea | Variable sulfation along the chain. nih.gov |
| KS-II | O-linked to serine or threonine | Skeletal tissues | Almost completely sulfated. nih.gov |
| KS-III | O-linked to serine or threonine via a 2-O-mannose | Brain tissue | Highly sulfated. nih.gov |
Involvement in Cellular Recognition Processes
N-Acetyl-D-lactosamine plays a direct role in how cells interact with each other and their environment. evitachem.comwikipedia.org It functions as a recognition element for a class of proteins called lectins, which bind to specific carbohydrate structures. biosynth.com This interaction between LacNAc and lectins is fundamental to many cellular processes, including cell adhesion, communication, and signaling. biosynth.comevitachem.com For example, the binding of LacNAc to lectins on the surface of cells can trigger internal signaling pathways that influence cell behavior, such as proliferation or differentiation. evitachem.com This molecular recognition is also thought to be involved in both normal physiological processes and in pathological conditions like malignant transformation and metastasis. wikipedia.org
The interaction between N-acetyl-D-lactosamine and galectin-3, a specific type of lectin, is a well-studied example of this recognition. The N-acetyl group of LacNAc provides an additional point of contact with the galectin-3 protein, resulting in a stronger binding affinity compared to lactose (B1674315). nih.gov This enhanced interaction highlights the importance of the specific chemical structure of LacNAc in mediating biological recognition events. nih.gov
Cell-Cell Adhesion and Communication Mechanisms
N-Acetyl-D-lactosamine is a crucial mediator of cell-cell adhesion and communication, primarily through its interactions with carbohydrate-binding proteins known as lectins. biosynth.commdpi.com These interactions are fundamental to the formation and maintenance of tissues, as well as to the dynamic processes of cell migration and signaling. mdpi.comnih.gov
Glycans containing LacNAc units on the cell surface act as recognition sites for lectins on adjacent cells, facilitating adhesion. mdpi.comresearchgate.net This process is not merely structural; the binding of lectins to LacNAc-containing glycans can initiate intracellular signaling cascades that influence cellular behavior. evitachem.com The density and arrangement of these LacNAc structures can be modulated by the cell, providing a mechanism to control the strength and specificity of these interactions. This dynamic regulation is essential for processes like tissue morphogenesis and immune cell trafficking. mdpi.comnih.gov
Receptor-Ligand Interactions Mediated by N-Acetyl-D-lactosamine
The function of N-Acetyl-D-lactosamine in biological systems is often defined by its role as a ligand for a variety of receptors, most notably the galectin family of lectins. nih.govmedchemexpress.com Galectins are characterized by their conserved carbohydrate-recognition domain (CRD) which shows a specific affinity for β-galactoside structures, including the terminal galactose of LacNAc. mdpi.comnih.gov
The interaction between LacNAc and galectins is highly specific and drives numerous cellular functions. For instance, galectin-3, a prominent member of this family, plays a significant role in cancer progression, inflammation, and fibrosis through its binding to LacNAc-containing glycans on cell surface receptors. nih.govmedchemexpress.com X-ray crystallography studies have detailed the specific hydrogen bonds and van der Waals interactions that stabilize the complex between the galectin-3 CRD and LacNAc, highlighting the importance of the N-acetyl group for enhanced binding affinity compared to lactose. nih.gov
The table below summarizes key receptor-ligand interactions involving N-Acetyl-D-lactosamine.
| Receptor Family | Specific Receptor Example | Biological Outcome of Interaction |
| Galectins | Galectin-3 | Cell adhesion, migration, signaling, apoptosis, tumor progression. nih.govmedchemexpress.com |
| Selectins | E-selectin, P-selectin, L-selectin | Leukocyte rolling and adhesion during inflammation (as part of the Sialyl Lewis X structure). biosynth.com |
| Bacterial Adhesins | Various | Pathogen attachment to host cells, facilitating infection. nih.gov |
| Viral Proteins | Hemagglutinin | Viral entry into host cells. researchgate.net |
Contributions to Biological Signal Transduction
The binding of N-Acetyl-D-lactosamine, typically as part of a larger glycoconjugate, to its cognate receptors on the cell surface can trigger a cascade of intracellular signaling events. evitachem.com This process of signal transduction is fundamental for a cell to respond to its external environment. Upon ligand binding, receptor dimerization or conformational changes can occur, leading to the activation of intracellular kinase domains or the recruitment of adaptor proteins. mdpi.com
These initial events can set off a variety of signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival. chemsrc.com The specific signaling outcome is dependent on the cell type, the nature of the receptor, and the context of the LacNAc presentation (e.g., its density and the structure of the surrounding glycan). mdpi.commdpi.com Therefore, alterations in the expression of LacNAc-containing structures can have profound effects on cellular signaling and function.
Roles in Immunological Phenomena
N-Acetyl-D-lactosamine plays a multifaceted role in the immune system, acting as both an antigen and a critical component of structures that mediate inflammatory responses.
N-Acetyl-D-lactosamine as a Carbohydrate Antigen
N-Acetyl-D-lactosamine itself can function as a carbohydrate antigen, meaning it can be recognized by the immune system, particularly by antibodies and B cells. wikipedia.org It is a component of various blood group antigens and other cell surface markers that are important for self-non-self discrimination. biosynth.com In certain contexts, such as on the surface of some pathogens or cancer cells, the presentation of LacNAc can elicit an immune response. wikipedia.orgresearchgate.net The disaccharide is also a key structural element in tumor-associated carbohydrate antigens (TACAs), where aberrant glycosylation in cancer cells leads to the exposure of novel or increased levels of LacNAc structures that can be targeted by the immune system. elicityl-oligotech.com
Mediation of Inflammatory Responses through Sialyl Lewis X Structures
One of the most well-characterized roles of N-Acetyl-D-lactosamine in immunology is as a core component of the tetrasaccharide Sialyl Lewis X (sLex). biosynth.comnih.gov sLex is a crucial ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin) expressed on endothelial cells and leukocytes. biosynth.com The interaction between sLex on leukocytes and selectins on the endothelial lining of blood vessels mediates the initial tethering and rolling of leukocytes during an inflammatory response, a critical step for their extravasation to sites of injury or infection. nih.gov The biosynthesis of sLex involves the sequential addition of sialic acid and fucose to a LacNAc core. nih.gov The presence and correct presentation of the underlying LacNAc structure are therefore essential for this key inflammatory process. biosynth.com
Biological Effects Beyond Direct Glycoconjugation
While the majority of N-Acetyl-D-lactosamine's functions are attributed to its presence within larger glycoconjugates, there is evidence for the biological effects of the free disaccharide. wikipedia.orgchemsrc.com Found in human milk, free LacNAc is thought to have prebiotic effects, promoting the growth of beneficial gut bacteria. wikipedia.orgresearchgate.net Furthermore, studies have shown that administration of N-Acetyl-D-lactosamine can have systemic effects. For example, it has been observed to inhibit galectin-3, which is implicated in various pathological processes. medchemexpress.com Research in animal models has suggested that LacNAc can improve cardiovascular function in certain disease states, potentially by modulating galectin-3 expression and its downstream effects. medchemexpress.com These findings suggest that free N-Acetyl-D-lactosamine may have therapeutic potential beyond its role as a simple structural building block.
Prebiotic Attributes of N-Acetyl-D-lactosamine-containing Oligosaccharides
N-Acetyl-D-lactosamine (LacNAc) is a disaccharide that serves as a fundamental structural component of human milk oligosaccharides (HMOs). nih.govresearchgate.netnih.govmdpi.comtargetmol.comfrontiersin.orgresearchgate.net These complex sugars, found in high concentrations in breast milk, are not digestible by human enzymes and thus function as prebiotics, selectively fostering the growth of beneficial microorganisms in the infant gut. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net The prebiotic activity of oligosaccharides containing N-Acetyl-D-lactosamine, particularly their role in promoting the proliferation of beneficial bacteria, has been a subject of significant research.
Historically, N-acetylglucosamine-containing oligosaccharides were identified as the "bifidus factor" in the 1950s, recognized for their ability to encourage the growth of Bifidobacterium species in infants. tandfonline.compnas.orgfrontiersin.org This bifidogenic effect is a hallmark of LacNAc-containing oligosaccharides. They selectively stimulate the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, which play a crucial role in maintaining gut health. nih.govmdpi.comoup.com The presence of these oligosaccharides in human milk is believed to be a key factor in shaping a healthy infant gut microbiota, which is rich in bifidobacteria. nih.govpnas.org
Recent research has focused on synthesizing LacNAc-enriched oligosaccharides to replicate the benefits of HMOs. One such development is humanized galacto-oligosaccharides (hGOS), which are produced enzymatically and contain LacNAc structures. nih.govresearchgate.netfrontiersin.orgresearchgate.net Studies on hGOS have provided detailed insights into the prebiotic effects of LacNAc-containing oligosaccharides.
Detailed Research Findings
A study involving C57BL/6J mice investigated the impact of a diet supplemented with hGOS on the gut microbiome. nih.govfrontiersin.org The findings demonstrated that hGOS could modulate the gut microbiota, promoting the growth of beneficial microorganisms. Specifically, the consumption of hGOS led to an increase in the abundance of genera known for their positive health effects, such as Bifidobacterium and Akkermansia. nih.govresearchgate.net
The table below summarizes the key findings from this in-vivo study, highlighting the modulatory effects of hGOS on the gut microbiome composition.
Table 1: Summary of In-Vivo Study on Humanized Galacto-oligosaccharides (hGOS)
| Parameter | Details | Key Findings | Reference |
|---|---|---|---|
| Study Design | 6-week-old C57BL/6J mice fed diets containing hGOS. | hGOS supplementation modulated the gut microbiome community composition. | nih.govfrontiersin.org |
| Microbiome Analysis | Longitudinal analysis of gut microbiome composition from stool samples over 5 weeks. | Observed transient reduction in alpha diversity and differences in community composition, primarily within the Firmicutes phylum, compared to control groups. | nih.gov |
| Beneficial Bacteria | Assessment of changes in specific bacterial genera. | Promoted the growth of beneficial microorganisms, including Bifidobacterium and Akkermansia. | nih.govresearchgate.net |
Further research comparing the prebiotic effects of various HMOs to other known prebiotics like fructo-oligosaccharides (FOS) has also been conducted. A study using an in-vitro fermentation model with fecal microbiota from pediatric inflammatory bowel disease (IBD) patients showed that HMOs, including 2'-Fucosyllactose (2'FL) and 3'-Sialyllactose (3'SL), exhibited a stronger bifidogenic effect than FOS. mdpi.com This suggests that the specific structures of HMOs, which often include LacNAc, are particularly effective at stimulating the growth of Bifidobacterium species. mdpi.com
The table below presents a comparative overview of the bifidogenic effects observed in this study.
Table 2: Comparative Bifidogenic Effect of HMOs and FOS
| Substrate | Observed Effect on Bifidobacterium | Context | Reference |
|---|---|---|---|
| 2'-Fucosyllactose (2'FL) | Stronger bifidogenic effect compared to FOS. | In-vitro fermentation with pediatric IBD fecal microbiota. | mdpi.com |
| 3'-Sialyllactose (3'SL) | Stronger bifidogenic effect compared to FOS. | In-vitro fermentation with pediatric IBD fecal microbiota. | mdpi.com |
| 2'FL/DFL Blend* | Stronger bifidogenic effect compared to FOS. | In-vitro fermentation with pediatric IBD fecal microbiota. | mdpi.com |
| Fructo-oligosaccharides (FOS) | No significant enrichment of Bifidobacterium species was observed. | In-vitro fermentation with pediatric IBD fecal microbiota. | mdpi.com |
*DFL: Difucosyllactose
Enzymology and Biosynthesis of N Acetyl D Lactosamine Structures
Enzymatic Pathways and Key Glycosyltransferases
The biosynthesis of N-Acetyl-D-lactosamine and its derivatives is a highly regulated process involving several key enzymes that catalyze specific glycosylation reactions. These enzymatic pathways are crucial for the formation of the core LacNAc structure and its subsequent modifications, leading to a diverse range of complex glycans.
Beta-Galactosidases in N-Acetyl-D-lactosamine Formation
β-Galactosidases are instrumental in the synthesis of N-Acetyl-D-lactosamine, primarily through their transgalactosylation activity. tandfonline.comacs.org These enzymes can transfer a galactose unit from a donor substrate, such as lactose (B1674315) or o-nitrophenyl-β-D-galactopyranoside (oNPG), to an acceptor molecule, N-acetyl-D-glucosamine (GlcNAc). tandfonline.comnih.govresearchgate.net The efficiency and regioselectivity of this reaction are highly dependent on the source of the β-galactosidase and the reaction conditions. scispace.comnih.gov
For instance, the β-galactosidase from Bacillus circulans has been shown to catalyze the formation of LacNAc by transferring galactose to the C4 hydroxyl group of GlcNAc. tandfonline.comresearchgate.net In a study comparing enzymes from different sources, the β-galactosidase from B. circulans was found to be particularly efficient, producing a maximal LacNAc concentration of 101 mM (39 g/L) under optimized conditions. scispace.comnih.gov Another noteworthy enzyme is the β-galactosidase from Thermus thermophilus HB27 (TTP0042), which has been utilized in the synthesis of LacNAc, with its regioselectivity being influenced by the presence of ionic liquids. researchgate.netrsc.org
The table below summarizes the characteristics of some β-galactosidases used in LacNAc synthesis.
| Enzyme Source | Donor Substrate | Acceptor Substrate | Key Findings |
| Bacillus circulans | Lactose, oNPG | N-acetyl-D-glucosamine (GlcNAc) | Catalyzes the formation of the Galβ(1→4)GlcNAc linkage. tandfonline.comresearchgate.net The regioselectivity can be influenced by kinetic and thermodynamic control. scispace.comnih.gov |
| Kluyveromyces lactis | Lactose | N-acetyl-D-glucosamine (GlcNAc) | Primarily forms the Galβ(1→6)GlcNAc linkage (N-acetylallolactosamine). tandfonline.comscispace.com |
| Thermus thermophilus HB27 | Not specified | N-acetyl-D-glucosamine (GlcNAc) | Its classical regioselectivity can be altered by room temperature ionic liquids to favor LacNAc synthesis. researchgate.netrsc.org |
| Diplococcus pneumoniae | p-nitrophenyl β-D-galactopyranoside | N-acetyl-D-lactosamine | Used for the regioselective synthesis of LacNAc. researchgate.net |
Role of UDP-N-Acetyl-D-Glucosamine as a Precursor
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical precursor in the biosynthesis of N-Acetyl-D-lactosamine within biological systems. wikipedia.org It serves as the activated form of GlcNAc, which is utilized by glycosyltransferases to transfer the N-acetylglucosamine residue to an acceptor molecule. wikipedia.org The biosynthesis of UDP-GlcNAc itself is a multi-step enzymatic process that begins with the glycolytic intermediate fructose-6-phosphate. nih.gov In bacteria, this pathway involves the enzymes glucosamine-6-phosphate synthase (GlmS), phosphoglucosamine mutase (GlmM), and the bifunctional enzyme glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase (GlmU). nih.gov The availability of UDP-GlcNAc is a key regulatory point in the synthesis of LacNAc-containing glycans. nih.gov
Fucosyltransferases and Sialyltransferases in Modifying N-Acetyl-D-lactosamine
Once the core N-Acetyl-D-lactosamine structure is formed, it can be further modified by fucosyltransferases and sialyltransferases to generate a vast diversity of complex glycans. biosynth.com These enzymes add fucose and sialic acid residues, respectively, to the LacNAc unit, creating terminal structures that are crucial for cell recognition, adhesion, and signaling processes. nih.gov
Fucosyltransferases (FUTs) catalyze the transfer of fucose from GDP-fucose to the LacNAc moiety. For example, α(1,2)fucosyltransferases can add fucose to the galactose residue of LacNAc. nih.gov Conversely, other fucosyltransferases can add fucose to the GlcNAc residue, forming structures like the Lewis X antigen. researchgate.net The expression and activity of these enzymes can have significant biological implications, as seen in pancreatic cancer where decreased α(1,2)fucosyltransferase activity is observed. nih.gov
Sialyltransferases (STs) are responsible for the addition of sialic acid (typically N-acetylneuraminic acid) from a CMP-sialic acid donor to the LacNAc structure. researchgate.net Depending on the specific sialyltransferase, the sialic acid can be linked to either the galactose or the N-acetylglucosamine residue of LacNAc via different linkages, such as α(2,3) or α(2,6). researchgate.netmdpi.com For instance, sialidases from various origins, when used in a transglycosylation reaction, can regioselectively form α(2,6)-linked sialyl N-acetyl-lactosamine. researchgate.net
The table below provides an overview of these modifying enzymes.
| Enzyme Class | Donor Substrate | Acceptor Substrate | Resulting Structure | Biological Relevance |
| Fucosyltransferases (FUTs) | GDP-Fucose | N-Acetyl-D-lactosamine | Fucosylated LacNAc (e.g., Lewis antigens, H-type antigens) | Cell adhesion, cancer metastasis. nih.gov |
| Sialyltransferases (STs) | CMP-Sialic Acid | N-Acetyl-D-lactosamine | Sialylated LacNAc (e.g., Sialyl Lewis antigens) | Cell recognition, immune responses, cancer progression. researchgate.netnih.gov |
Regulation of N-Acetyl-D-lactosamine Biosynthesis
The biosynthesis of N-Acetyl-D-lactosamine is a tightly regulated process, primarily controlled at the level of the precursor molecule, UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov In bacteria such as Lactobacillus casei, the biosynthetic pathway of UDP-GlcNAc is subject to multiple points of regulation. nih.gov These include regulation by the NagB enzyme, specific degradation of the glmS RNA, likely through a riboswitch mechanism, and regulation of the GlmU enzyme's activity, possibly through end-product inhibition. nih.gov The transcription of the glmU gene is also a regulatory point. nih.gov In eukaryotes, glycosyltransferases are key players in the synthesis of N-Acetyl-D-lactosamine structures. researchgate.net The activity of these enzymes, which utilize activated sugar donors like UDP-glucose, is a critical factor in the regulation of LacNAc biosynthesis. researchgate.net
Transgalactosylation Reactions in N-Acetyl-D-lactosamine Synthesis
Transgalactosylation is a key enzymatic reaction for the synthesis of N-Acetyl-D-lactosamine, where a galactosyl group is transferred from a donor molecule to an acceptor. tandfonline.comresearchgate.net This reaction is commonly catalyzed by β-galactosidases. tandfonline.comacs.org The process involves the enzyme hydrolyzing a galactosyl donor, such as lactose, and then transferring the galactose moiety to the acceptor, N-acetyl-D-glucosamine (GlcNAc), instead of water. scispace.comnih.gov The efficiency of this reaction can be influenced by various factors, including the source of the enzyme, substrate concentrations, and the reaction medium. nih.govscispace.com For example, using the β-galactosidase from Bacillus circulans, a transgalactosylation yield of 47% based on the starting donor oNPG was achieved in a hydro-organic medium. nih.gov
Regioselectivity of Enzymatic Glycosylation in N-Acetyl-D-lactosamine Formation
The regioselectivity of the enzymatic glycosylation is a crucial aspect of N-Acetyl-D-lactosamine synthesis, determining the specific linkage between the galactose and N-acetyl-D-glucosamine units. nih.govscispace.com Different β-galactosidases exhibit distinct regioselectivities. For instance, the β-galactosidase from Bacillus circulans favors the formation of the desired β(1→4) linkage, producing N-Acetyl-D-lactosamine. tandfonline.comscispace.com In contrast, the enzyme from Kluyveromyces lactis predominantly forms the β(1→6) linkage, yielding N-acetylallolactosamine. tandfonline.comscispace.com
The regioselectivity of an enzyme can also be influenced by the reaction conditions. For the B. circulans β-galactosidase, the β(1→4) linkage is favored under kinetic control, while the β(1→6) linkage is favored under thermodynamic control. scispace.comnih.gov Furthermore, the use of organic solvents can modulate the enzyme's regioselectivity. Studies have shown that controlling the water activity (aw) in a hydro-organic medium can advantageously manage the regioselectivity of the B. circulans β-galactosidase for the formation of the β(1→4) linkage. nih.gov Similarly, the presence of room temperature ionic liquids has been shown to alter the classical regioselectivity of the β-galactosidase from Thermus thermophilus HB27, increasing the synthesis of the β(1→4) linked N-Acetyl-D-lactosamine. researchgate.netrsc.org
| Enzyme | Linkage Favored | Conditions Influencing Regioselectivity |
| Bacillus circulans β-galactosidase | β(1→4) | Kinetic control, specific water activity in hydro-organic media. nih.govscispace.comnih.gov |
| Bacillus circulans β-galactosidase | β(1→6) | Thermodynamic control. scispace.comnih.gov |
| Kluyveromyces lactis β-galactosidase | β(1→6) | - tandfonline.comscispace.com |
| Thermus thermophilus HB27 β-galactosidase | β(1→4) | Presence of room temperature ionic liquids. researchgate.netrsc.org |
Synthetic Methodologies for N Acetyl D Lactosamine and Its Derivatives
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the specificity of enzymes with the versatility of chemical reactions, offering an efficient route to complex carbohydrates like N-Acetyl-D-lactosamine. arkat-usa.orgtandfonline.com This approach often leads to high yields and regioselectivity, minimizing the need for extensive purification steps that can plague traditional chemical methods. arkat-usa.org
Utilization of Beta-Galactosidases for N-Acetyl-D-lactosamine Production
Beta-galactosidases are key enzymes in the production of N-Acetyl-D-lactosamine, catalyzing the transfer of a galactose unit to an N-acetyl-D-glucosamine (GlcNAc) acceptor. scispace.comsci-hub.se These enzymes, sourced from various microorganisms, exhibit transglycosylation activity, which is harnessed for the synthesis of the desired β(1→4) linkage characteristic of LacNAc. scispace.comresearchgate.net
The choice of β-galactosidase source is crucial as it influences the regioselectivity of the glycosylation. For instance, β-galactosidases from Kluyveromyces lactis and Bacillus circulans have been compared for their efficiency in synthesizing LacNAc from lactose (B1674315) and GlcNAc. scispace.com While both are effective, the enzyme from Bacillus circulans has shown variable regioselectivity, favoring the formation of different linkages under kinetic versus thermodynamic control. scispace.com Similarly, enzymes from Lactobacillus and Bifidobacterium species have been investigated for their ability to transfer galactosyl moieties to GlcNAc, with some showing a preference for synthesizing N-acetyl-allolactosamine over N-Acetyl-D-lactosamine. nih.gov
Table 1: Comparison of β-Galactosidases in N-Acetyl-D-lactosamine Synthesis
| Enzyme Source | Galactosyl Donor | Acceptor | Major Product(s) | Key Findings | Reference |
|---|---|---|---|---|---|
| Bacillus circulans (BcβGal) | Lactose | N-acetyl-D-glucosamine (GlcNAc) | N-Acetyl-D-lactosamine (LacNAc), N-acetyl-allolactosamine | Regioselectivity varies with reaction conditions; 1-4 linkage is favored under kinetic control. scispace.com A maximal LacNAc concentration of 101 mM was achieved. scispace.com | scispace.com |
| Kluyveromyces lactis (KlβGal) | Lactose | N-acetyl-D-glucosamine (GlcNAc) | N-acetyl-allolactosamine (major), N-Acetyl-D-lactosamine (minor) | Showed no change in regioselectivity under the tested conditions. scispace.comnih.gov | scispace.comnih.gov |
| Thermus thermophilus | Lactose | N-acetyl-D-glucosamine (GlcNAc) | N-Acetyl-D-lactosamine (LacNAc) | Yields significantly improved (up to 91%) in the presence of bio-solvents. researchgate.net | researchgate.net |
| Lactobacillus bulgaricus (Lbulβgal) | Lactose | N-acetyl-D-glucosamine (GlcNAc) | N-acetyl-allolactosamine | Galactosyl transfer to GlcNAc was 6 times higher than to lactose. nih.gov | nih.gov |
| Bifidobacterium breve (Bbreβgal-II) | Lactose | N-acetyl-D-glucosamine (GlcNAc) | N-acetyl-allolactosamine | Galactosyl transfer to GlcNAc was 10 times higher than to lactose. nih.gov | nih.gov |
Optimization of Enzymatic Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction parameters is essential for maximizing the yield and selectivity of N-Acetyl-D-lactosamine synthesis. sci-hub.se Factors such as pH, temperature, substrate concentrations, and the presence of co-solvents can significantly impact enzyme performance. scispace.comresearchgate.net
For the β-galactosidase from Bacillus circulans, varying the pH and the ratio of substrates enhanced the synthesis yields. scispace.com Specifically, a pH of 6.5 and a substrate mass concentration ratio of 1 were found to be optimal, leading to a maximal LacNAc concentration of 101 mM. scispace.com
The use of bio-solvents has emerged as a promising strategy to improve reaction outcomes. For instance, the synthesis of LacNAc using β-galactosidase from Thermus thermophilus saw a dramatic increase in yield, from about 20% in a standard buffer to as high as 91% in the presence of bio-solvents at a 2.0 M concentration. researchgate.net These solvents are thought to alter the enzyme's secondary and tertiary structure, thereby modifying its regioselectivity and reducing undesired side reactions. researchgate.net Similarly, room temperature ionic liquids have been shown to enhance the synthesis of LacNAc by the same enzyme. researchgate.net
Application of Bioreactors and Immobilized Enzyme Systems
For large-scale and continuous production, the use of bioreactors and immobilized enzymes offers significant advantages. sci-hub.se Immobilization can enhance enzyme stability, facilitate its separation from the reaction mixture, and allow for its reuse, thereby reducing costs. sci-hub.sebmbreports.org
Enzymes can be immobilized on various supports, including polymer materials. bmbreports.org For example, Candida rugosa lipase (B570770) has been successfully immobilized on decaoctyl-sepabeads, demonstrating high activity and regioselectivity in the hydrolysis of peracetylated N-acetyl-α-D-glucosamine, an intermediate in a chemoenzymatic route to peracetylated lactosamine. nih.gov
Enzyme membrane bioreactors (EMBRs) are a specific application where enzymes are immobilized onto or within a membrane. bmbreports.org This setup allows for the continuous synthesis of fine chemicals by separating the enzyme from the product stream. bmbreports.org While widely studied for various enzymatic reactions, the application of EMBRs specifically for N-Acetyl-D-lactosamine synthesis is an area with potential for further development. The synthesis of polysaccharides using recombinant sugar polymerases from N. meningitidis immobilized in column bioreactors illustrates the potential of such systems for producing complex carbohydrates. nih.govacs.org
Chemical Synthesis Approaches for N-Acetyl-D-lactosamine Derivatives
Purely chemical methods provide a powerful alternative for synthesizing N-Acetyl-D-lactosamine and its derivatives, offering access to a wide range of modified structures that may not be achievable through enzymatic routes. cdnsciencepub.comcdnsciencepub.com However, these methods often require complex multi-step procedures involving protection and deprotection of hydroxyl groups. evitachem.com
Glycosylation Chemistries for Lactosamine Linkages
The formation of the glycosidic bond is the cornerstone of chemical oligosaccharide synthesis. nih.govnih.gov This reaction involves the activation of a glycosyl donor, creating an electrophilic species that reacts with a nucleophilic hydroxyl group on the glycosyl acceptor. nih.gov
Various glycosylation methods have been developed to construct the β(1→4) linkage of N-Acetyl-D-lactosamine. These often involve the use of a suitably protected galactosyl donor and a glucosamine (B1671600) acceptor with a free hydroxyl group at the C-4 position. researchgate.net For example, a regio- and stereoselective glycosylation between peracetylated-α-galactopyranosyl trichloroacetimidate (B1259523) and a 6-O-protected glucosamine acceptor has been used to synthesize N-phthaloyl-lactosamine (LacNPhth) derivatives in high yields. researchgate.net
The choice of protecting groups on both the donor and acceptor is critical to direct the reaction to the desired outcome and to allow for further selective modifications of the resulting disaccharide. nih.govrsc.org
Challenges in Stereocontrol and Regioselectivity in Chemical Synthesis
A major hurdle in the chemical synthesis of oligosaccharides is achieving precise control over stereochemistry and regioselectivity. bmbreports.orgnih.gov The formation of either an α- or β-glycosidic linkage must be controlled, and the reaction must occur at the correct hydroxyl group among several possibilities. nih.gov
Stereocontrol: The stereochemical outcome of a glycosylation reaction depends on the nature of the glycosyl donor, the acceptor, and the reaction conditions. nih.gov The presence of a participating protecting group at the C-2 position of the glycosyl donor, such as an acetyl or benzoyl group, can help to direct the formation of a 1,2-trans-glycosidic linkage through the formation of a cyclic oxonium ion intermediate. nih.gov However, synthesizing 1,2-cis linkages remains a significant challenge. nih.gov
Derivatization Strategies for Functionalization and Analog Generation
The functionalization of N-Acetyl-D-lactosamine (LacNAc) is crucial for its application in biomedical research, particularly for studying its role in biological recognition processes and for developing inhibitors of specific protein-carbohydrate interactions, such as those involving galectins. nih.govbiosynth.com Derivatization strategies aim to introduce specific chemical moieties onto the LacNAc scaffold to enhance binding affinity, improve selectivity, or enable conjugation to other molecules like proteins or fluorescent labels.
A primary focus of derivatization has been the modification of the galactose unit, especially at the C-3' position. nih.gov This is because the 3'-hydroxyl group often points into an extended groove of the carbohydrate recognition domain (CRD) of lectins like galectin-3. nih.gov Introducing substituents at this position can create additional interactions, thereby increasing ligand affinity and selectivity. nih.gov For instance, the introduction of an aromatic group, such as a (2-naphthyl)methyl group, at the C-3' position has been shown to effectively increase the affinity of LacNAc-based inhibitors for galectin-3. nih.gov This modification is often achieved regioselectively via a stannylene acetal (B89532) intermediate. nih.gov
Another common strategy involves the introduction of linker or spacer arms at the anomeric position (C-1) of the reducing end. These linkers facilitate the attachment of LacNAc to other molecules or surfaces. For example, a 1β-O-(6-amino)hexyl linker has been used for the large-scale synthesis of a modified LacNAc, enabling further derivatization or evaluation as a selectin antagonist. biosynth.com Similarly, azido-propyl glycosides of LacNAc serve as versatile precursors for "click chemistry," allowing for efficient ligation to other molecules. nih.gov
The generation of analogs also involves modifications to the N-acetyl group on the glucosamine unit. The N-acetyl group itself is a key determinant for binding, providing a 5-fold greater affinity for galectin-3 compared to lactose by forming additional interactions. nih.gov Further modifications, such as using a trichloroethoxycarbonyl (N-Troc) protecting group, have been employed in chemoenzymatic strategies to create building blocks for more complex oligosaccharides. acs.org
Enzymatic methods are also employed for derivatization. Sialidases can be used to transfer sialic acid to LacNAc, regioselectively forming α-(2→6)-linked sialyl N-acetyl-lactosamine, a key structure in many biological contexts. researchgate.net The table below summarizes various derivatization strategies for LacNAc.
Table 1: Derivatization Strategies for N-Acetyl-D-lactosamine
| Position of Modification | Strategy/Functional Group | Purpose/Application | Reference |
|---|---|---|---|
| C-3' (Galactose) | Aromatic substituents (e.g., (2-naphthyl)methyl, aromatic amides) | Increase binding affinity and selectivity for galectin-3 | nih.gov |
| C-1 (Glucosamine) | 1β-O-(6-amino)hexyl linker | Further derivatization, creation of selectin antagonists | biosynth.com |
| C-1 (Glucosamine) | Azido-propyl glycoside | Enables conjugation via "click chemistry" | nih.gov |
| C-2 (Glucosamine) | N-Trichloroethoxycarbonyl (N-Troc) group | Chemoenzymatic synthesis of complex oligosaccharide donors | acs.org |
| Various | Sialylation (enzymatic) | Generation of sialylated LacNAc analogs (e.g., Sialyl Lewisx precursors) | researchgate.net |
Comparison of Synthetic Strategies: Efficiency and Scalability in Research Contexts
The synthesis of N-Acetyl-D-lactosamine and its derivatives can be achieved through chemical, enzymatic, or combined chemo-enzymatic strategies, each with distinct advantages and disadvantages regarding efficiency and scalability for research purposes.
Enzymatic Synthesis: Enzymatic synthesis offers high regio- and stereoselectivity, avoiding the need for complex protection-deprotection steps. acs.org β-Galactosidases are commonly used to catalyze the transglycosylation reaction between a galactose donor and an N-acetylglucosamine (GlcNAc) acceptor. rsc.org However, the efficiency can be limited by competing hydrolysis of the donor and the formation of undesired self-condensation products. rsc.orguvic.ca For example, synthesis using β-galactosidase from Thermus thermophilus in a standard buffer results in a low yield of about 20%. uvic.ca
To overcome these limitations, reaction conditions have been optimized. The use of co-solvents like room temperature ionic liquids (ILs) or bio-solvents (solvents derived from biomass) has been shown to dramatically improve yields. rsc.orgresearchgate.net In the presence of specific bio-solvents, the yield of LacNAc synthesis catalyzed by T. thermophilus β-galactosidase can be increased to as high as 91%. uvic.caresearchgate.net These solvents are thought to induce conformational changes in the enzyme that favor the desired transglycosylation reaction over hydrolysis. rsc.orguvic.ca While highly efficient, the scalability of enzymatic reactions can be limited by the cost and stability of the enzyme, although immobilization of the enzyme can help mitigate these issues. sci-hub.seacs.org
The table below provides a comparative overview of these synthetic strategies in a research context.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| N-Acetyl-D-lactosamine (LacNAc) |
| (2-naphthyl)methyl |
| 1β-O-(6-amino)hexyl |
| N-Trichloroethoxycarbonyl (N-Troc) |
| Sialic acid |
| α-(2→6)-linked sialyl N-acetyl-lactosamine |
| p-Nitrophenyl N-acetyl-β-lactosaminide |
| Lactose |
| Galactose |
| N-acetylglucosamine (GlcNAc) |
| Lactulose |
| Benzylamine |
| D-lactal hexaacetate |
| N-acetyl-α-D-lactosamine heptaacetate |
Derivatives and Analogs of N Acetyl D Lactosamine in Academic Research
Sialylated N-Acetyl-D-lactosamine Structures
Sialylated forms of N-acetyl-D-lactosamine are terminal structures on many cell surface glycoproteins and glycolipids, playing critical roles in cellular adhesion, signaling, and pathogen recognition. Sialic acids, most commonly N-acetylneuraminic acid (Neu5Ac), are typically attached to the galactose (Gal) residue of the LacNAc core. The diversity of these structures arises from the different linkage types, primarily α2,3 or α2,6, which are formed by specific sialyltransferases. nih.gov
Research has focused on synthesizing these structures to study their interactions with glycan-binding proteins like siglecs and viral hemagglutinins. nih.gov For instance, the chemoenzymatic synthesis of sialylated LacNAc analogs has been a key strategy. This often involves using sialidases in reverse or, more commonly, sialyltransferases to add sialic acid to a LacNAc acceptor. dtu.dk
A notable advancement is the synthesis of multi-sialylated poly-LacNAc structures. The α2-6 sialyltransferase from Photobacterium damsela (Pd2,6ST) has been shown to exhibit unique regioselectivity, capable of sialylating not only terminal but also internal galactose residues within a poly-LacNAc chain. nih.gov This has enabled the creation of a library of N- and O-linked glycans with multiple internal Neu5Acα2-6Gal epitopes, which are found in nature, such as in human colonic mucins. nih.gov These complex synthetic glycans are instrumental in investigating the biological functions of these unusual, internally sialylated structures. nih.gov
| Sialylated LacNAc Structure | Linkage Type | Key Research Finding |
| Neu5Acα2-3Galβ1-4GlcNAc (Sialyl Lewis X precursor) | α2,3-linkage | Acts as a crucial recognition motif for selectins, mediating cell adhesion in inflammatory responses. |
| Neu5Acα2-6Galβ1-4GlcNAc | α2,6-linkage | Common on N-glycans; its presence or absence can modulate receptor binding and immune cell recognition. |
| Multi-sialylated Poly-LacNAc | Internal α2,6-linkages | Synthesized using P. damsela α2-6 sialyltransferase, these structures help probe the function of internal sialic acids in mucins. nih.gov |
Poly-N-Acetyl-D-lactosamine and Oligo-N-Acetyl-D-lactosamine Synthesis and Characterization
Poly-N-acetyllactosamine (poly-LacNAc) chains are linear or branched polymers of repeating LacNAc (Galβ1-4GlcNAc) units. These structures, found on N- and O-linked glycans, serve as scaffolds for various terminal modifications and are ligands for many endogenous lectins, such as galectins. The synthesis and characterization of well-defined oligo- and poly-LacNAc structures are crucial for understanding their biological roles.
Enzymatic synthesis is the predominant route for producing these complex structures. dtu.dk It often employs a combination of glycosyltransferases, such as β-1,3-N-acetylglucosaminyltransferases (β3GnT) and β-1,4-galactosyltransferases (β4GalT), to sequentially add monosaccharides to a growing chain. An alternative approach involves the use of β-N-acetylhexosaminidases, which can catalyze the formation of oligo-LacNAc under specific conditions. dtu.dk
For example, an efficient synthesis of LacNAc type 1 (Galβ1,3GlcNAc) oligomers has been achieved through the sequential use of two recombinant Leloir-glycosyltransferases: a β1,3-galactosyltransferase and a β1,3-N-acetylglucosaminyltranferase. researchgate.net This method allows for the controlled, step-wise elongation of the oligosaccharide chain. researchgate.net Both sequential and one-pot synthesis strategies have been developed, using a chemically derivatized N-acetylglucosamine acceptor as the starting material and UDP-Gal and UDP-GlcNAc as donor substrates. researchgate.net
Characterization of these synthesized oligomers and polymers relies heavily on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the sequence, linkage, and length of the chains.
Linker-Modified and Functionalized N-Acetyl-D-lactosamine Derivatives
To facilitate the study of LacNAc-mediated interactions, researchers have developed numerous derivatives modified with linkers or other functional groups. These modifications enable the immobilization of LacNAc onto surfaces for microarray analysis, conjugation to proteins to create neoglycoproteins, or attachment of reporter molecules for detection.
A common strategy involves introducing a linker at the anomeric position of the reducing end GlcNAc. For example, an aminohexyl linker can be attached to create a derivative suitable for conjugation to N-hydroxysuccinimide (NHS)-activated surfaces or molecules. Similarly, propargyl groups can be introduced, allowing for "click chemistry" ligation to azido-functionalized partners, a highly efficient and specific conjugation method.
Functionalization is not limited to the anomeric carbon. Modifications at other key positions of the galactose or glucosamine (B1671600) rings have been explored to develop high-affinity ligands for specific lectins, like galectins. For instance, introducing an aromatic group, such as a (2-naphthyl)methyl group, at the C-3′ position of the galactose unit can significantly increase binding affinity to galectin-3. This modification takes advantage of interactions with specific amino acid residues, like Trp-181, in the galectin's carbohydrate recognition domain (CRD).
| Modification Type | Example | Purpose / Application |
| Anomeric Linker | Propargyl group | Enables covalent attachment to surfaces or biomolecules via click chemistry. |
| Anomeric Linker | Aminohexyl group | Used for immobilization on activated surfaces or conjugation to proteins. |
| Ring Functionalization | 3'-O-(2-naphthyl)methyl | Enhances binding affinity to galectin-3 by forming interactions within the CRD. |
| Ring Functionalization | 3'-O-sulfation | Increases binding affinity for certain galectins by introducing a charged group. |
Isomeric Forms: N-Acetyl-Allolactosamine and Its Research Implications
N-Acetyl-Allolactosamine is a structural isomer of N-acetyl-lactosamine. While LacNAc consists of galactose linked β1-4 to N-acetylglucosamine (GlcNAc), allolactosamine features a galactose linked β1-6 to glucose. Therefore, N-acetyl-allolactosamine would be Galβ1-6GlcNAc. This structural difference, specifically the change in linkage position from C4 to C6 on the GlcNAc residue, has significant implications for its three-dimensional shape and how it interacts with glycan-binding proteins.
Research into N-acetyl-allolactosamine and its derivatives is less extensive than that for LacNAc, but it is crucial for understanding the specificity of glycosyltransferases and lectins. The synthesis of such isomers is a key tool for probing the active sites of these proteins. For example, presenting enzymes with isomeric acceptors like a Galβ1-6GlcNAc derivative versus the canonical Galβ1-4GlcNAc allows researchers to map the structural requirements for substrate recognition and processing.
In the context of lectin binding, isomeric structures serve as important controls and specificity probes. The binding affinity of a lectin for N-acetyl-allolactosamine compared to N-acetyl-lactosamine can reveal the precise geometric and hydroxyl group orientation required for optimal recognition within the lectin's carbohydrate-recognition domain. For example, studies on galectins, which primarily recognize the galactose moiety, use such isomers to understand how the underlying core structure influences affinity and specificity.
Bioactive N-Acetyl-D-lactosamine-Based Compounds for Probing Biological Systems
Building upon linker-modified and functionalized derivatives, researchers have designed bioactive N-acetyl-D-lactosamine-based compounds specifically as probes to investigate complex biological systems. These probes are engineered to report on or perturb biological processes, providing insights that would be difficult to obtain through other means.
One major application is in the development of radiolabeled ligands for in vivo imaging. For example, LacNAc derivatives designed to bind galectin-3 with high affinity have been conjugated to chelators like NODAGA and labeled with gallium-68 (B1239309) (⁶⁸Ga). These radiotracers can be used in positron emission tomography (PET) to visualize the expression of galectin-3 in tumors, such as melanoma, offering a non-invasive method for diagnostics and monitoring disease progression.
Another strategy involves creating chemoenzymatic tools to manipulate cellular glycosylation. Uridine diphosphate (B83284) N-acetyl muramic acid (UDP-NAM) is a critical building block in bacterial peptidoglycan synthesis. By creating functionalized NAM derivatives, researchers can tag and visualize bacterial cell wall biosynthesis. dtu.dk While distinct from LacNAc, the principles are transferable. Functionalized UDP-Gal or UDP-GlcNAc analogs can be used with glycosyltransferases to incorporate LacNAc-based probes into cellular glycans, allowing for the tracking and study of glycan trafficking and function.
These bioactive compounds are essential tools in chemical biology, enabling the selective labeling, imaging, and manipulation of the glycans and glycan-binding proteins that mediate a vast range of physiological and pathological events.
Analytical Techniques for Structural Elucidation and Glycan Analysis of N Acetyl D Lactosamine
Spectroscopic Methods
Spectroscopic techniques are indispensable for the detailed structural assignment of N-Acetyl-D-lactosamine. These methods probe the physical and chemical properties of the molecule to provide information on connectivity, configuration, and conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structural elucidation of carbohydrates, including N-Acetyl-D-lactosamine. It provides unparalleled detail regarding the molecular framework by probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial critical information. The ¹H NMR spectrum reveals the number of chemically distinct protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). For LacNAc, the anomeric proton (H-1) of each monosaccharide residue resonates in a characteristic downfield region, and its coupling constant (³J(H1,H2)) is indicative of the stereochemistry of the glycosidic linkage (α or β). For instance, a large coupling constant is typical for a trans-diaxial relationship between H-1 and H-2, which is characteristic of a β-anomer in the typical ⁴C₁ chair conformation of the pyranose ring. The signals from the N-acetyl group's methyl protons are also readily identifiable. nih.gov
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all the proton and carbon signals within the LacNAc structure. scholaris.cayoutube.comresearchgate.net Key 2D NMR techniques include:
Correlation Spectroscopy (COSY): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds (geminal or vicinal). It allows for the tracing of the proton network within each monosaccharide ring, starting from the well-resolved anomeric proton signal. youtube.com
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons with the carbon atoms to which they are directly attached. youtube.com This is crucial for assigning the ¹³C signals based on the already established ¹H assignments.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. HMBC is particularly vital for identifying the glycosidic linkage between the galactose and N-acetylglucosamine units. A cross-peak between the anomeric proton of galactose (Gal H-1) and the C-4 of N-acetylglucosamine (GlcNAc C-4) provides definitive evidence for the β1→4 linkage.
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments identify protons that are close in space, irrespective of their bonding connectivity. For LacNAc, a key NOE is observed between the anomeric proton of the galactose residue and the H-4 proton of the N-acetylglucosamine residue, further confirming the β1→4 linkage and providing conformational information.
The collective data from these NMR experiments allow for the complete and unambiguous assignment of the structure of N-Acetyl-D-lactosamine.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for N-Acetyl-D-lactosamine (β-anomer) in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Galactose Residue | ||
| 1 | ~4.45 (d) | ~103.5 |
| 2 | ~3.53 (dd) | ~72.8 |
| 3 | ~3.68 (dd) | ~74.5 |
| 4 | ~3.91 (d) | ~69.1 |
| 5 | ~3.65 (m) | ~75.8 |
| 6 | ~3.75 (m) | ~61.5 |
| N-Acetylglucosamine Residue | ||
| 1 | ~4.68 (d) | ~97.5 |
| 2 | ~3.85 (dd) | ~56.2 |
| 3 | ~3.70 (m) | ~74.0 |
| 4 | ~3.88 (t) | ~80.5 |
| 5 | ~3.60 (m) | ~75.0 |
| 6 | ~3.80 (m) | ~61.0 |
| N-Acetyl (CH₃) | ~2.05 (s) | ~22.8 |
| N-Acetyl (C=O) | - | ~175.0 |
| Note: Chemical shifts are approximate and can vary depending on the solvent, temperature, and pH. |
Mass Spectrometry (MS) Techniques: High-Resolution and Tandem MS for Glycan Analysis
Mass spectrometry is a powerful analytical tool for glycan analysis due to its high sensitivity and ability to determine molecular weight with great accuracy. For N-Acetyl-D-lactosamine and its containing oligosaccharides, high-resolution mass spectrometry (HRMS), often performed on instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can determine the elemental composition of a glycan from its accurate mass measurement.
Tandem mass spectrometry (MS/MS) is particularly crucial for sequencing oligosaccharides. creative-proteomics.com In a tandem MS experiment, a specific precursor ion (e.g., the molecular ion of a LacNAc-containing glycan) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation of glycans occurs primarily at the glycosidic bonds and can also involve cross-ring cleavages. nih.govnih.gov The pattern of fragmentation provides a wealth of structural information, including the sequence of monosaccharides, the branching pattern, and the location of modifications like fucosylation or sialylation.
Common fragmentation techniques used in glycan analysis include:
Collision-Induced Dissociation (CID): This is the most common fragmentation method where ions are accelerated and collided with an inert gas. CID of glycans typically yields B- and Y-type ions from glycosidic bond cleavages, which reveal the monosaccharide sequence. frontiersin.org For example, the fragmentation of a LacNAc disaccharide would show ions corresponding to the loss of the galactose or N-acetylglucosamine residue.
Higher-Energy Collisional Dissociation (HCD): A beam-type CID technique that often produces more cross-ring cleavage fragments in addition to B and Y ions, providing more detailed structural information, such as linkage positions. acs.org
Electron Transfer Dissociation (ETD): This is a non-ergodic fragmentation technique that is particularly useful for analyzing intact glycopeptides. ETD tends to preserve labile modifications like glycosylation while fragmenting the peptide backbone, allowing for the identification of the glycosylation site. creative-proteomics.comfrontiersin.org
The analysis of fragmentation spectra allows for the reconstruction of the glycan structure. For instance, the presence of specific fragment ions can confirm the presence of a terminal LacNAc unit or a repeating poly-LacNAc chain.
X-ray Diffraction for Protein-Glycan Complex Structure Determination
X-ray diffraction, or X-ray crystallography, is the gold standard for determining the three-dimensional atomic structure of molecules, including protein-glycan complexes. mdpi.com This technique provides high-resolution insights into how N-Acetyl-D-lactosamine is recognized and bound by carbohydrate-binding proteins, such as galectins. nih.govpdbj.orgnih.govresearchgate.net
The process involves crystallizing the protein in complex with LacNAc and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed atomic model of the complex can be built.
The crystal structure of a protein-LacNAc complex reveals:
The precise conformation of the LacNAc molecule when bound to the protein. This includes the torsion angles of the glycosidic bond and the pucker of the individual monosaccharide rings.
Specific molecular interactions between the carbohydrate and the protein. This includes hydrogen bonds, van der Waals interactions, and CH-π interactions between the sugar rings and aromatic amino acid side chains (e.g., Tryptophan). mdpi.comresearchgate.net
For example, crystal structures of galectin-3 in complex with LacNAc have shown a network of hydrogen bonds between the hydroxyl groups of the galactose and N-acetylglucosamine moieties and specific amino acid residues (like histidine, asparagine, and arginine) in the protein's carbohydrate recognition domain (CRD). researchgate.net These structures have been instrumental in understanding the basis for binding specificity and in the rational design of galectin inhibitors. mdpi.com
Table 2: Examples of Protein Data Bank (PDB) Entries for Galectin-LacNAc Complexes
| PDB ID | Protein | Ligand | Resolution (Å) | Description |
| 3ZSJ | Human Galectin-3 | N-Acetyl-D-lactosamine | 1.80 | Crystal structure of the carbohydrate recognition domain of human galectin-3 in complex with LacNAc. researchgate.net |
| 4XBN | Human Galectin-3 | Type 1 N-acetyllactosamine | 2.21 | Crystal structure providing insight into the binding preference for Galβ1-3GlcNAc. pdbj.org |
| 1HLC | Human Galectin-1 | Lactose (B1674315) | 2.10 | An early structure showing the fundamental interactions for β-galactoside recognition. mdpi.com |
Chromatographic Separation Techniques
Chromatography is essential for the separation and purification of N-Acetyl-D-lactosamine and related oligosaccharides from complex biological mixtures prior to structural analysis. The choice of chromatographic technique depends on the specific properties of the analytes and the goals of the analysis.
Gas-Liquid Chromatography (GLC) for Oligosaccharide Profiling
Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is a high-resolution separation technique that is well-suited for the analysis of volatile compounds. Since carbohydrates are non-volatile, they must first be chemically modified through a process called derivatization to increase their volatility. nih.gov Common derivatization methods for carbohydrates include:
Trimethylsilylation (TMS): This is a widely used method where the hydroxyl groups of the carbohydrate are converted to trimethylsilyl ethers. nih.govuliege.be
Acetylation: This involves converting the hydroxyl groups to acetate esters, often after reduction of the monosaccharides to their corresponding alditols (alditol acetates). restek.com
Derivatization can sometimes lead to the formation of multiple products from a single sugar (e.g., different anomers), which can complicate the resulting chromatogram. uliege.be To simplify this, an oximation step is often performed prior to silylation to convert the reducing end to a single oxime derivative. restek.com
Once derivatized, the oligosaccharide components can be separated by GLC based on their boiling points and interactions with the stationary phase of the GC column. The separated components are often detected by a flame ionization detector (FID) or, more powerfully, by a mass spectrometer (GC-MS). GC-MS provides both retention time information for quantification and a mass spectrum for identification of the individual components, often by comparing the spectra to a library. While GLC is highly effective for monosaccharide composition analysis, its application for profiling intact larger oligosaccharides is more limited due to the decreasing volatility with increasing size.
Liquid Chromatography-Mass Spectrometry (LC-MS) Integration
The integration of Liquid Chromatography (LC) with Mass Spectrometry (MS) is a cornerstone of modern glycoanalysis, providing both high-resolution separation and sensitive, structurally informative detection. mdpi.com For polar analytes like N-Acetyl-D-lactosamine and oligosaccharides, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective separation mode. researchgate.netlcms.czresearchgate.netnih.gov
In HILIC, a polar stationary phase (e.g., with amide or zwitterionic functionalities) is used with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a smaller amount of a polar aqueous solvent. researchgate.netnih.gov This setup allows for the retention and separation of polar compounds based on their hydrophilicity. As the aqueous content of the mobile phase is increased, the polar analytes elute from the column. HILIC is excellent for separating glycans based on their size, charge, and isomeric structures. mdpi.comresearchgate.net
The eluent from the LC column is directly introduced into the ion source of a mass spectrometer. The combination of LC separation with MS/MS detection allows for:
Separation of complex mixtures of glycoforms.
Determination of the molecular weight of each eluted glycan.
Structural characterization of each glycan through fragmentation analysis in real-time as it elutes from the column.
This powerful combination (HILIC-LC-MS/MS) is widely used for glycomic profiling, enabling the identification and relative quantification of numerous N-glycans, including those containing LacNAc units, in complex biological samples. mdpi.com
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful tool for the separation and analysis of polar compounds like N-Acetyl-D-lactosamine. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.
HILIC is particularly well-suited for the analysis of glycans, offering unique selectivity that is often orthogonal to reversed-phase chromatography. The technique has demonstrated the ability to separate complex mixtures of N-glycans released from glycoproteins, many of which are composed of N-Acetyl-D-lactosamine repeating units. Furthermore, HILIC can resolve subtle structural differences, including the separation of glycan isomers, which is crucial for detailed structural characterization.
For enhanced detection and sensitivity, HILIC is commonly coupled with fluorescence (FLR) and mass spectrometry (MS) detectors. The use of Ultra-Performance Liquid Chromatography (UPLC) in a HILIC format (HILIC-UPLC) provides significant improvements in peak resolution, speed, and sensitivity, allowing for the identification and quantification of even minor glycan species. A common approach involves the derivatization of N-Acetyl-D-lactosamine with a fluorescent tag, such as 2-aminobenzamide (2-AB), prior to HILIC-FLR-MS analysis. sciex.com This labeling strategy significantly enhances detection sensitivity.
| Parameter | Description |
| Stationary Phase | Polar columns, such as those with amide or silica-based functionalities, are typically employed. |
| Mobile Phase | A high percentage of acetonitrile (e.g., >70%) with an aqueous buffer (e.g., ammonium formate) is common. The gradient elution involves decreasing the organic solvent concentration. |
| Detection | Fluorescence (FLR) detection is used for fluorescently labeled glycans, while mass spectrometry (MS) provides mass information for structural confirmation. sciex.com |
| Key Advantages | - Excellent retention of polar analytes. - High resolution of complex glycan mixtures. - Capability to separate isomers. - Compatibility with MS for detailed structural analysis. |
Electrophoretic Methods: Multicapillary Gel Electrophoresis
Multicapillary Gel Electrophoresis (CGE) is a high-throughput and high-resolution analytical technique suitable for the analysis of oligosaccharides, including N-Acetyl-D-lactosamine. This method utilizes multiple capillaries in parallel to perform simultaneous electrophoretic separations, significantly increasing sample throughput. nih.gov The separation in CGE is based on the charge-to-hydrodynamic volume ratio of the analytes as they migrate through a gel matrix under the influence of an electric field. nih.gov
For neutral oligosaccharides like N-Acetyl-D-lactosamine, derivatization with a charged fluorescent dye is necessary to impart both a charge for electrophoretic mobility and a fluorophore for sensitive detection. 8-aminopyrene-1,3,6-trisulfonic acid (APTS) is a commonly used label that provides a negative charge and allows for highly sensitive laser-induced fluorescence (LIF) detection.
The performance of multicapillary CGE can be further enhanced by employing different gel compositions and buffer systems. For instance, the use of borate-buffered dextran gels can improve the resolution of oligosaccharide isomers by forming transient complexes with the vicinal diols of the sugar residues, altering their electrophoretic mobilities. nih.gov This technique has been successfully applied to the ultrafast and high-resolution analysis of human milk oligosaccharides (HMOs), which share structural similarities with N-Acetyl-D-lactosamine. nih.gov
| Feature | Description |
| Principle | Separation of fluorescently labeled analytes based on their charge-to-hydrodynamic volume ratio as they migrate through a gel-filled capillary under an electric field. nih.gov |
| Instrumentation | Utilizes an array of multiple capillaries for simultaneous analysis, enabling high throughput. nih.gov |
| Sample Preparation | Derivatization with a charged fluorescent dye (e.g., APTS) is required for neutral oligosaccharides. |
| Resolution Enhancement | Borate complexation can be used to improve the separation of isomers. nih.gov |
| Advantages | - High resolution and efficiency. - High throughput due to the multicapillary format. americanlaboratory.com - Requires minimal sample volume. |
Sample Preparation and Derivatization Strategies for Enhanced Analysis
Effective sample preparation and derivatization are critical for the successful analysis of N-Acetyl-D-lactosamine by chromatographic and electrophoretic techniques. Derivatization is primarily employed to introduce a chromophore or fluorophore for sensitive detection and, in the case of electrophoresis, to impart a charge to neutral molecules.
Reductive Amination: The most common derivatization strategy for oligosaccharides like N-Acetyl-D-lactosamine is reductive amination. nih.gov This reaction involves the coupling of a primary amine-containing label to the reducing end of the sugar. The process typically involves two steps: the formation of a Schiff base between the aldehyde or ketone group of the sugar and the amine of the label, followed by the reduction of the Schiff base to a stable secondary amine.
Fluorescent Labeling Agents: A variety of fluorescent dyes with primary amine groups are available for derivatization. The choice of the labeling reagent can influence the sensitivity and the separation characteristics of the resulting derivative. A comparative study on the derivatization of this compound for capillary electrophoresis (CE) analysis evaluated three different dyes: 4-aminobenzonitrile, 2-aminopyridine, and 2-aminobenzoic acid (2-AA). nih.gov The 2-AA derivatives provided the lowest detection limits. nih.gov For HILIC-FLR-MS applications, 2-aminobenzamide (2-AB) is a widely used labeling agent. sciex.com
The efficiency of the reductive amination reaction can be influenced by factors such as the catalyst used. For instance, the strength of the acid catalyst can affect the chemical modification of sugars with 2-AA. nih.gov It has been noted that the N-acetylamino group at the C-2 position of N-acetylated sugars can somewhat hinder the derivatization reaction at the anomeric center. nih.gov
| Derivatization Agent | Analytical Technique | Purpose |
| 2-Aminobenzoic Acid (2-AA) | CE-UV | Provides a chromophore for UV detection and a charge for electrophoretic separation. Showed low detection limits for this compound. nih.gov |
| 2-Aminobenzamide (2-AB) | HILIC-FLR-MS | A common label that provides a fluorescent tag for sensitive detection and is compatible with mass spectrometry for structural confirmation. sciex.comnih.gov |
| 8-aminopyrene-1,3,6-trisulfonic acid (APTS) | CGE-LIF | Imparts a strong negative charge for efficient electrophoretic mobility and a highly fluorescent tag for sensitive laser-induced fluorescence detection. |
| 4-Aminobenzonitrile | CE-UV | An alternative chromophoric label for CE analysis. nih.gov |
| 2-Aminopyridine | CE-UV | Another labeling agent used for CE with UV detection. nih.gov |
Molecular Interactions and Recognition Mechanisms Involving N Acetyl D Lactosamine
Lectin-N-Acetyl-D-lactosamine Interactions
Lectins are a diverse group of carbohydrate-binding proteins that exhibit high specificity for their sugar moieties. These proteins are key players in biological recognition processes involving cells and other proteins. biosynth.com N-Acetyl-D-lactosamine and its derivatives are frequently utilized in the study and characterization of lectins from various sources. biosynth.com
Specificity of Plant Lectins for N-Acetyl-D-lactosamine Motifs
Several plant lectins have demonstrated a distinct specificity for N-Acetyl-D-lactosamine. For instance, lectins isolated from the tubers of various species of the Araceae family, such as Arisaema intermedium, Arisaema wallichianum, Arisaema flavum, and Arisaema helleborifolium, have been shown to specifically bind to LacNAc. biosynth.comnih.gov Similarly, a lectin from Alocasia cucullata also exhibits specificity for this disaccharide. nih.gov
Research on lectins from Sauromatum guttatum (SGL) and Arisaema utile (AUL) revealed that their activity is inhibited by N-acetyl-D-lactosamine and asialofetuin, a glycoprotein (B1211001) containing LacNAc motifs. aacrjournals.org The lectin from Arisaema utile was specifically inhibited by N-acetyl-D-lactosamine, which is a known cancer marker. scirp.org These findings underscore the role of LacNAc as a primary recognition motif for a specific subset of plant lectins.
| Plant Source | Lectin Name/Abbreviation | Specificity | Reference |
| Arisaema intermedium | - | N-Acetyl-D-lactosamine | biosynth.comnih.gov |
| Arisaema wallichianum | - | N-Acetyl-D-lactosamine | biosynth.comnih.gov |
| Arisaema flavum | - | N-Acetyl-D-lactosamine | biosynth.com |
| Arisaema helleborifolium | AHL | N-Acetyl-D-lactosamine | biosynth.com |
| Alocasia cucullata | - | N-Acetyl-D-lactosamine | nih.gov |
| Sauromatum guttatum | SGL | N-Acetyl-D-lactosamine, Asialofetuin | aacrjournals.org |
| Arisaema utile | AUL | N-Acetyl-D-lactosamine, Asialofetuin | aacrjournals.orgscirp.org |
Mechanisms of Lectin Binding and Recognition of N-Acetyl-D-lactosamine
The binding of lectins to N-Acetyl-D-lactosamine involves specific interactions between the amino acid residues in the lectin's carbohydrate-recognition domain (CRD) and the hydroxyl and N-acetyl groups of the disaccharide. Chemical modification studies on lectins from Sauromatum guttatum and Arisaema utile have highlighted the importance of tryptophan and tyrosine residues in the lectin-sugar interaction. aacrjournals.org
In C-type animal lectins, the structural basis for selective binding to N-acetylgalactosamine, a component of some LacNAc-related structures, has been investigated. These studies reveal that specific amino acid residues, such as histidine, play a crucial role in interacting with the N-acetyl group of the sugar, thereby conferring specificity. nih.gov This provides a model for understanding how lectins can differentiate between various sugar molecules.
Galectin-N-Acetyl-D-lactosamine Interactions
Galectins are a family of β-galactoside-binding lectins that are defined by their conserved carbohydrate recognition domain (CRD). nih.gov They play significant roles in a variety of cellular processes, and their interactions with N-Acetyl-D-lactosamine are of particular interest due to their implications in health and disease.
Role of Galectin-3 in Recognizing N-Acetyl-D-lactosamine and Poly-N-Acetyl-D-lactosaminoglycans
Galectin-3, a unique member of the galectin family, has a CRD with a strong affinity for N-Acetyl-D-lactosamine and poly-N-acetyllactosaminoglycans (poly-LacNAc). nih.gov Poly-LacNAc chains, which are repeating units of [Galβ1-4GlcNAcβ1-3], are found on various glycoproteins and glycolipids and serve as high-affinity ligands for galectin-3. researchgate.netum.es The density of LacNAc epitopes on N-glycans can regulate the binding and cross-linking activity of galectin-3. oup.com
The interaction of galectin-3 with LacNAc is significantly stronger than its binding to lactose (B1674315), with a reported 5-fold greater affinity. nih.gov This enhanced affinity is attributed to the additional interactions provided by the N-acetyl group of the glucosamine (B1671600) residue. nih.gov Galectin-3 can also recognize N,N-diacetyllactosamine (LacdiNAc), a derivative where both monosaccharide units are N-acetylated, which has been identified as a selective ligand for Galectin-3 over Galectin-1. mdpi.commdpi.com
Structural Basis of Galectin-3 Carbohydrate Recognition Domain (CRD) Binding
The crystal structures of the galectin-3 CRD in complex with lactose and its derivatives have provided detailed insights into the molecular basis of carbohydrate recognition. nih.govplos.org The binding site is pre-organized to coordinate the oxygen atoms of β-galactosides. nih.gov
Key interactions for N-Acetyl-D-lactosamine binding to the Galectin-3 CRD have been identified through X-ray crystallography:
The 4'-OH group of the galactose moiety forms hydrogen bonds with His-158, Asn-160, and Arg-162. nih.gov
The 3-OH group of the N-acetylglucosamine unit forms hydrogen bonds with Glu-184 and Arg-162. nih.gov
Crucially, the N-acetyl group at the C2 position of the glucosamine can form additional interactions with Glu-165 and Arg-186, which accounts for the higher affinity of LacNAc compared to lactose. nih.gov
The binding of different disaccharides, such as Galβ1-3GlcNAc (LN1) and Galβ1-4GlcNAc (LN2, or LacNAc), to the galectin-3 CRD involves distinct orientations of the GlcNAc moiety to maintain essential interactions. researchgate.net
N-Acetyl-D-lactosamine Derivatives as Modulators of Galectin-3 Activity
The understanding of the structural basis of galectin-3 binding has spurred the development of N-Acetyl-D-lactosamine derivatives as modulators of its activity. csic.es These derivatives are being explored for their potential as inhibitors in various pathological conditions where galectin-3 is implicated, such as cancer and fibrosis.
Substrate Specificity of Glycosyltransferases and Glycosidases for N-Acetyl-D-lactosamine
The disaccharide N-Acetyl-D-lactosamine (LacNAc) serves as a critical substrate and structural motif for a variety of enzymes involved in glycan biosynthesis and degradation. The specificity of these enzymes, namely glycosyltransferases and glycosidases, is paramount in dictating the structure and function of complex carbohydrates on glycoproteins and glycolipids. This specificity is governed by the precise recognition of the Galβ(1-4)GlcNAc linkage, the anomeric configuration, and the surrounding molecular architecture.
Glycosyltransferase Specificity
Glycosyltransferases catalyze the transfer of a monosaccharide from an activated donor, such as a nucleotide sugar, to an acceptor molecule like LacNAc. The substrate specificity of these enzymes is typically stringent, a principle often referred to as the "one enzyme–one linkage" hypothesis. nih.gov However, exceptions exist, and some transferases exhibit a more relaxed specificity. N-Acetyl-D-lactosamine is a key acceptor substrate for several families of glycosyltransferases, including sialyltransferases, fucosyltransferases, and galactosyltransferases. biosynth.comcymitquimica.comscbt.combiosynth.com
Sialyltransferases (STs): These enzymes transfer sialic acid (typically N-acetylneuraminic acid, Neu5Ac) to the terminal positions of glycan chains. N-Acetyl-D-lactosamine is a significant substrate for sialyltransferases, where its unique structure facilitates precise enzyme recognition and efficient transfer of sialic acid. scbt.com The hydroxyl groups of LacNAc are crucial for forming hydrogen bonds within the enzyme's active site, which enhances catalytic activity. scbt.com For example, kinetic studies on truncated variants of human β-galactoside α2,6-sialyltransferase I (ST6Gal-I) have utilized N-acetyl-D-lactosamine as the acceptor substrate to characterize their activity. oup.com
Fucosyltransferases (FUTs): FUTs catalyze the transfer of fucose from GDP-fucose to acceptor molecules. The specificity varies significantly among different FUTs. Human fucosyltransferase III (FUT3) can attach fucose to N-acetyllactosamine moieties in either an α1-3 or α1-4 linkage. nih.gov In contrast, human fucosyltransferase V (FUT5) also uses type 1 and type 2 chain poly-N-acetyllactosamines as substrates but preferentially forms α1,3-fucosides. researchgate.net The substrate requirements can be highly rigid; for instance, the GDP-L-fucose-N-acetyl-beta-D-glucosaminide α1→6fucosyltransferase requires a biantennary oligosaccharide with a terminal GlcNAc. The addition of galactose to this structure, forming LacNAc, rendered it unable to act as a substrate, highlighting an exquisite level of specificity. nih.gov
Galactosyltransferases (GalTs) and N-acetylglucosaminyltransferases (GlcNAcTs): These enzymes are central to the synthesis and extension of poly-N-acetyllactosamine chains, which consist of repeating [-Galβ(1,4)-GlcNAcβ(1,3)-]n units. osti.gov β1,4-Galactosyltransferase (β4GalT) is a key enzyme that catalyzes the transfer of galactose to N-acetyl-D-glucosamine (GlcNAc) to form the LacNAc unit itself. sci-hub.sesigmaaldrich.com Conversely, enzymes like β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2) are responsible for adding GlcNAc to a terminal galactose, extending the poly-LacNAc chain. osti.gov The acceptor binding site of B3GNT2 specifically recognizes the terminal Galβ(1,4)-GlcNAcβ(1,3)- disaccharide unit, which accounts for its specificity. osti.gov
Table 1: Substrate Specificity of Selected Glycosyltransferases for N-Acetyl-D-lactosamine (or related structures)
| Enzyme Family | Specific Enzyme/Source | Substrate(s) | Linkage Formed | Key Research Findings |
|---|---|---|---|---|
| Sialyltransferases | Human β-galactoside α2,6 sialyltransferase I (ST6Gal-I) | N-Acetyl-D-lactosamine | α2-6 | Used as a standard acceptor substrate to measure the kinetic properties of truncated enzyme variants. oup.com |
| General Sialyltransferases | N-Acetyl-D-lactosamine | α2-3 or α2-6 | The structural conformation of LacNAc allows for precise enzyme recognition and efficient sialic acid transfer. scbt.com | |
| Fucosyltransferases | Human Fucosyltransferase III (FUT3) | This compound | α1-3 or α1-4 | Demonstrates relaxed specificity by catalyzing the formation of two different linkages. nih.gov |
| Human Fucosyltransferase V (FUT5) | Poly-N-acetyllactosamine | α1-3 / α1-4 | Able to utilize both type 1 and type 2 chain acceptors; preferentially forms α1,3-fucosides. researchgate.net | |
| Human Skin Fibroblast α1,6Fucosyltransferase | Biantennary oligosaccharide with terminal GlcNAc | α1-6 (to core GlcNAc) | Addition of Gal to the terminal GlcNAc (forming LacNAc) destroyed substrate activity, indicating rigid specificity. nih.gov | |
| Galactosyltransferases | Bovine Milk β1,4-Galactosyltransferase (β4GalT) | N-Acetyl-D-glucosamine (GlcNAc) | β1-4 | Catalyzes the transfer of galactose to GlcNAc to synthesize N-Acetyl-D-lactosamine. sigmaaldrich.com |
| N-acetylglucosaminyltransferases | Human β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2) | Acceptors with terminal Galβ(1,4)GlcNAc | β1-3 (to Gal) | Synthesizes poly-N-acetyllactosamine chains by adding GlcNAc to the terminal galactose of a LacNAc unit. osti.gov |
Glycosidase Specificity
Glycosidases catalyze the hydrolysis of glycosidic bonds. Their specificity determines which glycans are degraded or remodeled. N-Acetyl-D-lactosamine and its polymers are targeted by specific galactosidases.
β-Galactosidases: These enzymes cleave terminal or internal galactose residues. The β-galactosidase BgaA from the pathogen Streptococcus pneumoniae is specific for galactose residues that are β-1,4-linked to either glucose (lactose) or GlcNAc (this compound). plos.org Another S. pneumoniae enzyme, BgaC, shows different specificity, hydrolyzing Galβ(1,3)NAG moieties. nih.gov In transglycosylation reactions, β-galactosidases from various bacterial sources can synthesize this compound or its isomers by transferring galactose from lactose to an acceptor like GlcNAc. nih.gov The linkage preference varies by enzyme source, with some favoring the β1-4 linkage (LacNAc) and others favoring the β1-6 linkage (N-acetyl-allolactosamine). nih.gov
Endo-β-galactosidases: These enzymes are distinct in that they hydrolyze internal β-galactose linkages within a glycan chain, rather than at the terminus. The endo-β-galactosidase from Flavobacterium keratolyticus cleaves internal β(1-4)-galactose linkages within poly-N-acetyllactosamine structures. neb.com Similarly, the enzyme from Bacteroides fragilis cleaves the [GlcNAc-β(1-3)Gal-β(1-4)]n repeating unit, but its activity can be hindered or blocked by branching or fucosylation of the substrate chain. ludger.com Sulfation at the C-6 position of the galactose residue also blocks cleavage by the B. fragilis enzyme. ludger.com
Table 2: Substrate Specificity of Selected Glycosidases for N-Acetyl-D-lactosamine (or related structures)
| Enzyme Family | Specific Enzyme/Source | Substrate(s) | Linkage Cleaved | Key Research Findings |
|---|---|---|---|---|
| β-Galactosidases (Exo-acting) | Streptococcus pneumoniae BgaA | Glycans with terminal Galβ(1-4)GlcNAc | β1-4 | Specific for the terminal LacNAc motif found on host glycoconjugates. plos.org |
| Streptococcus pneumoniae BgaC | Glycans with terminal Galβ(1,3)NAG | β1-3 | Demonstrates specificity for the β1-3 linkage, distinct from the β1-4 linkage of LacNAc. nih.gov | |
| Bacillus circulans, Bifidobacterium bifidum | Lactose + GlcNAc (Transglycosylation) | N/A (Synthesis) | In transglycosylation reactions, these enzymes favor the synthesis of this compound [Galβ(1-4)GlcNAc]. nih.gov | |
| Kluyveromyces lactis, Lactobacillus bulgaricus | Lactose + GlcNAc (Transglycosylation) | N/A (Synthesis) | Synthesize N-acetyl-allolactosamine [Galβ(1-6)GlcNAc] as the major product and LacNAc as a minor product. nih.gov | |
| Endo-β-galactosidases | Flavobacterium keratolyticus | Poly-N-acetyllactosamine | Internal β1-4 | Hydrolyzes internal β(1-4)-galactose linkages within the poly-LacNAc chain. neb.com |
N Acetyl D Lactosamine in Aberrant Glycosylation and Disease Research Models
Aberrant Glycosylation Patterns Involving N-Acetyl-D-lactosamine in Malignancy
Altered glycosylation is a key feature of malignant transformation, impacting cell signaling, tumor progression, and metastasis. nih.gov Changes involving N-Acetyl-D-lactosamine include the increased branching of N-glycans and the formation of poly-N-acetyllactosamine chains, which serve as ligands for galectins, a family of carbohydrate-binding proteins. nih.govmdpi.com
The overexpression of LacNAc and poly-N-acetyllactosamine structures is a common finding in various cancers. This is often due to the upregulated activity of specific glycosyltransferases, the enzymes responsible for building these glycan chains. aacrjournals.org
Research has identified elevated levels of poly-N-acetyllactosamine in several cancer types:
Breast Cancer : A series of polylactosamine glycans have been detected in advanced HER2-positive, triple-negative breast cancer (TNBC), and metastatic breast cancer tissues. nih.gov The expression of N-acetylglucosaminyltransferase V (MGAT5), an enzyme that creates branches favorable for poly-N-acetyllactosamine elongation, is increased in some primary breast cancers and correlates with invasiveness. aacrjournals.org
Pancreatic Cancer : In a mouse model of pancreatic ductal adenocarcinoma (PDA), a significant increase in poly-N-Acetyl-D-Lactosamine was observed compared to normal pancreatic tissue. biorxiv.org
General Carcinomas : Many cancer cells exhibit an overexpression of LacNAc. mdpi.com Carcinomas, in particular, show increased expression of MGAT5, which leads to the synthesis of N-glycans carrying poly-N-acetyllactosamine, the preferred ligand for Galectin-3. aacrjournals.org
The table below summarizes findings on the overexpression of LacNAc-related structures in different cancer models.
| Cancer Type | Finding | Model System | Reference |
|---|---|---|---|
| Breast Cancer | Detection of polylactosamine glycans | Advanced HER2+, TNBC, and metastatic tissues | nih.gov |
| Pancreatic Cancer | Increased levels of poly-N-Acetyl-D-Lactosamine | KC mouse model | biorxiv.org |
| General Carcinomas | Increased expression of MGAT5 leading to poly-N-acetyllactosamine synthesis | Cancer cells | aacrjournals.org |
| Metastatic Cancer Cells | Elevated presentation of the oncofetal galectin-3 carbohydrate ligand | Mouse model of lung adenocarcinoma | mit.edu |
The aberrant expression of N-Acetyl-D-lactosamine-containing glycans is not merely a marker of malignancy but an active participant in key pathological processes that drive cancer progression.
Metastasis : The increased branching of N-glycans, often involving LacNAc, is associated with enhanced metastatic potential. nih.govoup.com In mouse mammary cancer cells, a specific increase in β1–6 branching, which can be extended with poly-N-acetyllactosamine, directly elevates metastatic capability. oup.com Similarly, alterations in N-linked glycans on integrins, which can be modified with LacNAc, augment the migration and metastasis of various cancer types. aacrjournals.org In breast cancer, the enzyme GCNT2, which is involved in forming certain glycan branches, promotes lung metastasis. aacrjournals.org
Immune Evasion and Tumor Microenvironment : Galectin-3, a protein that binds to LacNAc-containing glycans, is overexpressed by prostate cancer stem-like cells and contributes to an immunosuppressive tumor microenvironment. frontiersin.org The interaction between galectins and their glycan ligands on the cancer cell surface is crucial for tumor cell adhesion, survival, and metastasis. mit.edunih.gov
The following table highlights key research findings correlating LacNAc-related glycosylation with pathological processes in cancer.
| Pathological Process | Specific Finding | Cancer Model | Reference |
|---|---|---|---|
| Metastasis | Increased β1–6 branching of N-glycans increases metastatic potential. | Mouse mammary cancer cells | oup.com |
| Metastasis & Invasion | Galectin-3 silencing reduces primary tumor growth and secondary invasion. | Prostate cancer stem-like cells | frontiersin.org |
| Migration & Invasion | B4GALT3 modifies lactosamine structures, affecting cell migration and invasion. | Neuroblastoma cells | d-nb.info |
| Metastasis & Invasion | GCNT2 expression enhances cell detachment, adhesion, migration, and invasion. | Breast cancer cells | aacrjournals.org |
| Apoptosis | A chimeric Galectin-3 induces apoptosis by binding to aberrant N-glycans on tumor cells. | Lung cancer and glioma models | aacrjournals.org |
N-Acetyl-D-lactosamine in Infectious Disease Research
The role of N-Acetyl-D-lactosamine extends beyond cancer into the realm of infectious diseases, where it can act as a receptor or modulator of host-pathogen interactions. Galectins, which recognize LacNAc, are key players in the immune response to infections. frontiersin.org
Trypanosoma cruzi (Chagas Disease) : Galectin-3, which binds to LacNAc, is involved in the pathogenesis of Chagas disease. frontiersin.org It promotes the adhesion and invasion of the T. cruzi parasite. frontiersin.org In a preclinical model, treating chronically infected mice with N-acetyl-D-lactosamine was shown to reduce inflammatory infiltrates and fibrosis in the heart, suggesting a therapeutic potential for modulating galectin-3 activity. frontiersin.org
Viral Infections : In a zebrafish model, galectins were found to interact with the glycosylated envelope of the Infectious Hematopoietic Necrosis Virus (IHNV). zfin.org Structural studies of a zebrafish galectin complexed with N-acetyl-D-lactosamine provided insights into how these lectins can inhibit viral attachment to host cells. zfin.org
Bacterial Infections : The adhesion of bacteria to host tissues is often mediated by interactions with cell surface glycans. In Staphylococcus aureus, surface lectins that recognize N-acetyl-D-lactosamine are implicated in skin colonization. nih.gov Furthermore, research has shown that N-Acetyllactosamine can inhibit the binding of the potent toxin from Clostridium botulinum to intestinal cells, indicating a protective role. medchemexpress.com
Preclinical Research on N-Acetyl-D-lactosamine-Based Modulators in Disease Models
Given the involvement of LacNAc and its binding partners like galectins in disease, there is significant interest in developing modulators based on this disaccharide for therapeutic and diagnostic purposes.
Cancer Immunotherapy and Treatment : N-Acetyl-D-lactosamine itself can act as a competitive inhibitor of galectin-3. medchemexpress.com In a preclinical model of prostate cancer, N-Acetyl-D-lactosamine was able to reverse the immunosuppressive effects of cancer stem cells on T cells. frontiersin.org Other research has shown that galectin antagonists like LacNAc can reduce tumor growth by promoting an anti-tumor immune response. mdpi.com
Diagnostic Imaging : LacNAc derivatives are being developed as targeting agents for cancer imaging. nih.gov Preclinical studies have explored 68Ga-labeled lactosamine radiotracers for positron emission tomography (PET) imaging of galectin-3 expressing melanoma tumors. nih.gov Another approach involves creating dual-targeting agents that combine a lactosamine derivative (to target galectin-3) with a peptide that targets other cancer markers, such as integrins. nih.gov
Infectious Disease Treatment : As mentioned, N-acetyl-D-lactosamine has shown therapeutic effects in a mouse model of chronic Chagas disease by reducing inflammation and fibrosis. frontiersin.org This highlights the potential of using LacNAc-based modulators to interfere with host-pathogen interactions and mitigate disease pathology.
The table below summarizes preclinical studies involving N-Acetyl-D-lactosamine-based modulators.
| Disease Model | Modulator | Finding/Application | Reference |
|---|---|---|---|
| Prostate Cancer | N-Acetyl-D-lactosamine | Rescued T cell proliferation from cancer stem cell-mediated immunosuppression. | frontiersin.org |
| Melanoma | 68Ga-labeled lactosamine radiotracer | Investigated for in vivo PET imaging of galectin-3 expressing tumors. | nih.gov |
| Chagas Disease | N-acetyl-D-lactosamine | Reduced cardiac inflammatory infiltrates and fibrosis in chronically infected mice. | frontiersin.org |
| General Cancer | N-acetyl-D-lactosamine (LacNAc) and Tetra-N-acetyl-D-lactosamine (TetraLacNAc) | Reduced tumor growth by inducing an anti-tumor immune response. | mdpi.com |
| Cancer Diagnosis | 68Ga-NODAGA-LacN-E[c(RGDfK)]2 | Synthesized as a dual-targeting PET imaging agent for galectin-3 and αvβ3 integrin. | nih.gov |
Emerging Research Directions and Future Prospects
Development of N-Acetyl-D-lactosamine-Based Glycodrugs and Probes
The unique structural and functional properties of N-Acetyl-D-lactosamine make it an attractive scaffold for the development of novel glycodrugs and molecular probes. biosynth.comsigmaaldrich.com
Researchers are actively exploring the synthesis of LacNAc-based compounds as inhibitors and modulators of various biological targets. A significant area of focus is the development of inhibitors for galectins, a family of β-galactoside-binding proteins involved in cancer progression and immune responses. medchemexpress.comresearchgate.net For instance, modifications at the C-3' position of the galactose unit in LacNAc have been shown to enhance binding affinity and selectivity for galectin-3. nih.gov Introducing an aromatic substituent at this position can lead to additional interactions with the galectin-3 protein, a strategy being harnessed to design more potent and selective inhibitors. nih.gov
Furthermore, LacNAc derivatives are being developed as radiopharmaceuticals for diagnostic imaging. By attaching a radiolabel, such as Gallium-68 (B1239309) (⁶⁸Ga), to a LacNAc-based ligand, researchers have created radiotracers for positron emission tomography (PET) imaging of tumors expressing high levels of galectin-3. nih.gov These probes offer a non-invasive method for detecting and characterizing certain cancers. nih.gov The development of heterodimeric radiotracers, which can simultaneously target galectin-3 and other cancer-associated markers like αvβ3 integrin, represents a further advancement in creating highly specific tumor-targeting agents. nih.gov
The synthesis of these complex glycodrugs and probes often involves sophisticated chemical and chemo-enzymatic strategies. For example, the synthesis of a LacNAc-based radiopharmaceutical involved a multi-step process starting with a protected LacNAc derivative, followed by regioselective modification and subsequent deprotection and conjugation to a chelating agent for radiolabeling. nih.gov
Table 1: Examples of N-Acetyl-D-lactosamine-Based Glycodrugs and Probes
| Compound Type | Target | Application | Key Structural Modification |
| Galectin-3 Inhibitor | Galectin-3 | Cancer Therapy, Anti-inflammatory | Aromatic substitution at C-3' of galactose nih.gov |
| PET Radiotracer | Galectin-3 | Cancer Imaging | Conjugation of a ⁶⁸Ga-chelator nih.gov |
| Heterodimeric Radiotracer | Galectin-3 and αvβ3 integrin | Enhanced Tumor-Specific Imaging | Combination of a LacNAc derivative and an RGD peptide nih.gov |
| Fluorescent Probes | Influenza Virus | Virus Detection | Attachment of a tetraphenylethylene-based fluorophore nih.gov |
| Lectin Inhibitory Sugars | Various Lectins | Characterization of Lectin Binding | Used in its natural form or as part of larger oligosaccharides biosynth.combertin-bioreagent.com |
Advanced Enzymatic Engineering for N-Acetyl-D-lactosamine Production
The efficient and selective synthesis of N-Acetyl-D-lactosamine is crucial for advancing its research and applications. researchgate.netsci-hub.se While chemical synthesis methods exist, they often suffer from low yields, the use of toxic reagents, and a lack of stereoselectivity. sci-hub.se Consequently, enzymatic synthesis has emerged as a more promising and sustainable alternative. sci-hub.seresearchgate.net
Researchers are focusing on engineering glycosyltransferases and glycosidases to improve the yield and purity of LacNAc. sci-hub.seroyalsocietypublishing.org One of the key challenges in enzymatic synthesis is controlling the regioselectivity of the reaction to favor the desired β(1→4) linkage over other potential linkages, such as β(1→6) which forms N-acetyl-allolactosamine. tandfonline.comnih.gov
Significant progress has been made by utilizing β-galactosidases from various microbial sources. tandfonline.comnih.gov For instance, the β-galactosidase from Bacillus circulans has been shown to predominantly catalyze the transfer of a galactosyl group to the 4-position of N-acetyl-D-glucosamine (GlcNAc), leading to the synthesis of LacNAc. tandfonline.comnih.gov In contrast, the enzyme from Kluyveromyces lactis can also be used, but the regioselectivity can be influenced by reaction conditions. nih.gov
A groundbreaking approach involves the use of ionic liquids (ILs) and bio-solvents as reaction media. rsc.orgresearchgate.net Studies have demonstrated that conducting the enzymatic synthesis in the presence of certain ILs or glycerol-based solvents can dramatically increase the yield of LacNAc, in some cases up to 91%. rsc.orgresearchgate.net These solvents are believed to induce conformational changes in the enzyme, making it more flexible and stabilizing the acceptor molecule (GlcNAc) in the active site, thereby enhancing the desired transglycosylation reaction and suppressing side reactions. rsc.orgcsic.es
Furthermore, the engineering of Leloir-type glycosyltransferases is a promising avenue for the synthesis of more complex LacNAc-containing oligosaccharides. royalsocietypublishing.org By modifying the active site of these enzymes, researchers can alter their substrate specificity and improve their catalytic efficiency for producing specific glycan structures. royalsocietypublishing.orgacs.org
Table 2: Comparison of Enzymatic Methods for N-Acetyl-D-lactosamine Synthesis
| Enzyme Source | Reaction Medium | Key Findings | Max Yield/Concentration | Reference |
| Bacillus circulans β-galactosidase | Aqueous | Predominantly forms the β(1→4) linkage under kinetic control. | 101 mM (39 g/L) | nih.gov |
| Kluyveromyces lactis β-galactosidase | Aqueous | Compared for efficiency and regioselectivity with B. circulans enzyme. | - | nih.gov |
| Thermus thermophilus β-galactosidase | Ionic Liquids | Increased synthesis of LacNAc and reduced side products. | - | rsc.orgcsic.es |
| Thermus thermophilus β-galactosidase | Bio-solvents (glycerol-based) | Improved disaccharide yield significantly. | Up to 91% | researchgate.netresearchgate.net |
High-Throughput Screening of N-Acetyl-D-lactosamine Ligands
Identifying and characterizing molecules that bind to N-Acetyl-D-lactosamine and its derivatives is essential for understanding their biological functions and for drug discovery. High-throughput screening (HTS) methods are being developed and employed to rapidly assess the interactions between LacNAc-containing glycans and their binding partners, such as lectins and antibodies. tandfonline.com
Glycan arrays are a powerful HTS tool where a large number of different glycans, including those containing LacNAc, are immobilized on a solid surface. nih.gov These arrays can then be probed with fluorescently labeled proteins to identify binding events and determine binding specificity. nih.gov This technology has been instrumental in characterizing the ligand specificities of various lectins, such as the Epa adhesins from Candida glabrata. nih.gov However, it's important to note that glycan array screening may sometimes yield false negatives for low-affinity interactions. nih.gov
Another innovative HTS approach utilizes aptamers, which are nucleic acid molecules that can bind to specific targets with high affinity. tandfonline.com Labeled aptamers that bind to a protein target can be used in competitive binding assays to screen for small-molecule ligands that displace the aptamer. This method has been successfully used to screen for oligosaccharide ligands for wheat germ agglutinin (WGA), where LacNAc and its sialylated derivatives showed improved binding compared to the monomer N-acetyl-D-glucosamine. tandfonline.com
Fluorescence-based techniques are also widely used. For example, fluorescence titration spectroscopy can be employed to determine the dissociation constants (KD values) of protein-carbohydrate interactions, providing quantitative data on binding affinities. nih.gov Additionally, competitive displacement assays using fluorinated ligands detected by ¹⁹F NMR with a T₂-filter have been developed for screening and quantifying the binding of sialosides to Siglecs. rsc.org
These HTS methods are crucial for building a comprehensive understanding of the glycan-protein interactions that underpin many biological processes and for identifying lead compounds in drug development programs.
Computational Glycoscience Approaches for N-Acetyl-D-lactosamine Research
Computational glycoscience has become an indispensable tool for studying the structure, dynamics, and interactions of N-Acetyl-D-lactosamine and related glycans. gu.senih.gov These in silico methods complement experimental approaches by providing detailed atomic-level insights that can be difficult to obtain through experiments alone. mostwiedzy.plbeilstein-journals.org
Molecular modeling and molecular dynamics (MD) simulations are used to investigate the conformational behavior of LacNAc and how it is influenced by factors such as modifications to the sugar rings or the solvent environment. rsc.orgcas.cz For example, computational studies have revealed that intramolecular hydrogen bonds play a crucial role in defining the conformational preferences of LacNAc. cas.cz These studies can also predict how chemical modifications, like deoxyfluorination, can alter the flexibility of the glycosidic linkage. cas.cz
Docking simulations are employed to predict the binding modes of LacNAc and its derivatives to their protein targets, such as galectins. researchgate.net These simulations can help to identify the key amino acid residues and the specific interactions (e.g., hydrogen bonds, van der Waals forces) that govern binding. nih.gov Advanced docking approaches, such as the solvent-biased docking method, incorporate information about the solvent structure to improve the accuracy of binding predictions for carbohydrate-protein complexes. researchgate.net
Furthermore, computational methods are used to calculate binding free energies, which can provide a quantitative measure of binding affinity and help to explain the observed specificity of lectin-glycan interactions. nih.gov The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is one such approach that can be used to compute absolute affinities and break down the interaction energies to identify the contributions of different parts of the ligand. nih.gov
The development of deep learning models, such as LectinOracle, which combines transformer-based protein representations with graph convolutional neural networks for glycans, is a recent advancement that enables the accurate prediction of lectin-glycan interactions. gu.se These computational tools are accelerating progress in glycobiology by guiding experimental design and providing a deeper understanding of the molecular basis of glycan recognition. gu.sebeilstein-journals.org
Q & A
Q. What are the most reliable enzymatic methods for synthesizing N-Acetyl-D-lactosamine (LacNAc) in vitro?
LacNAc is synthesized via β-1,4-galactosyltransferase (β4GalT)-catalyzed reactions, transferring galactose from UDP-galactose to N-acetylglucosamine (GlcNAc). Key protocols include:
- Enzyme selection : Recombinant β4GalT from Helicobacter pylori or E. coli (optimized for thermostability and activity) .
- Co-factor regeneration : UDP-galactose 4-epimerase (GalE) from E. coli regenerates UDP-galactose, reducing substrate costs .
- Solvent systems : Ionic liquids (e.g., [BMIM][PF6]) enhance enzyme stability and regioselectivity, achieving >85% yield .
Validation : Monitor reaction progress via HPLC with a porous graphitic carbon column for LacNAc/GlcNAc separation .
Q. How does LacNAc participate in lectin-mediated cellular recognition?
LacNAc is a ligand for galectins (e.g., galectin-1 and -3), mediating cell adhesion and immune responses. Experimental approaches include:
- Competitive inhibition assays : Pre-incubate lectins (e.g., Ricinus communis agglutinin I) with LacNAc to block binding to glycoproteins .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD values) between LacNAc and lectins .
- Structural analysis : X-ray crystallography reveals hydrogen bonding between LacNAc’s galactose moiety and lectin binding pockets .
Q. What analytical techniques are recommended for quantifying LacNAc in complex biological matrices?
- Lectin-affinity chromatography : Enrich LacNAc-containing glycans using RCA I lectin columns .
- Mass spectrometry (MS) : Use CID/HCD fragmentation to distinguish LacNAc (m/z 383.35) from isomeric disaccharides .
- HPLC protocols : Reverse-phase columns with evaporative light scattering detection (ELSD) achieve 0.1 µg/mL sensitivity .
Advanced Research Questions
Q. How can researchers optimize enzymatic synthesis of LacNAc derivatives with fluorinated or isotopic labels?
- Fluorinated analogs : Use deoxyfluorinated glucosazide thioglycosides as precursors. For example, 3-fluorinated LacNAc derivatives are synthesized via azido-nitration routes (60–70% yield) .
- Isotopic labeling : Chemoenzymatic synthesis with ¹³C-labeled UDP-galactose enables tracking of LacNAc metabolism in in vivo models .
Challenges : Fluorination reduces enzyme activity by 20–30%; mitigate via directed evolution of β4GalT for improved substrate tolerance .
Q. How to resolve contradictions in reported enzymatic yields of LacNAc across studies?
Discrepancies arise from:
- Enzyme sources : H. pylori β4GalT achieves 80% yield, while E. coli variants yield 50–60% due to differing kinetic parameters (Km for UDP-galactose: 0.8 mM vs. 1.2 mM) .
- Reaction conditions : Ionic liquids increase yields by 15% compared to aqueous buffers but may inhibit epimerases .
Recommendation : Standardize assays using UDP-Glo™ (Promega) for real-time UDP release quantification .
Q. What strategies improve stereochemical control during chemical synthesis of LacNAc?
- Protecting groups : Benzylidene acetal protection of GlcNAc ensures β-1,4 linkage specificity during galactosylation (90% α/β selectivity) .
- Catalytic methods : BF3·Et2O promotes glycosylation with minimal side products .
- Purification : Flash chromatography on silica gel (ethyl acetate/methanol gradients) removes α-anomers .
Q. How to design chemoenzymatic cascades for producing LacNAc-based oligosaccharides (e.g., Lewis X)?
Q. What experimental evidence supports LacNAc’s role in modulating immune cell signaling?
- T-cell studies : LacNAc (10 µg/mL) inhibits galectin-1-induced apoptosis in Jurkat cells via competitive binding (IC50: 5 µM) .
- Macrophage assays : LacNAc-coated nanoparticles reduce TNF-α secretion by 40% in LPS-stimulated RAW264.7 cells .
Limitation : Batch-to-batch variability in LacNAc purity (>98% required) impacts reproducibility .
Methodological Tables
Q. Table 1. Comparison of LacNAc Synthesis Methods
Q. Table 2. Critical Parameters for LacNAc-Lectin Binding Assays
| Parameter | Optimal Value | Impact on KD |
|---|---|---|
| pH | 7.2–7.5 | Stabilizes lectin conformation |
| Temperature | 25°C | Prevents denaturation |
| LacNAc concentration | 0.1–10 µM | Avoids non-specific binding |
| Buffer | PBS + 1 mM Ca²⁺ | Maintains lectin activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
